4-[(4-Nitrobenzoyl)amino]butanoic acid
Description
Properties
CAS No. |
22433-20-1 |
|---|---|
Molecular Formula |
C11H12N2O5 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
4-[(4-nitrobenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C11H12N2O5/c14-10(15)2-1-7-12-11(16)8-3-5-9(6-4-8)13(17)18/h3-6H,1-2,7H2,(H,12,16)(H,14,15) |
InChI Key |
MTLNHDZIBNYGRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
4-[(4-Nitrobenzoyl)amino]butanoic acid chemical structure and properties
An In-Depth Technical Guide to 4-[(4-Nitrobenzoyl)amino]butanoic Acid: Synthesis, Properties, and Applications
Executive Summary
4-[(4-Nitrobenzoyl)amino]butanoic acid is a derivative of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a robust synthesis protocol, and expected analytical characteristics. By functionalizing GABA with a 4-nitrobenzoyl group, this compound becomes a versatile platform for further chemical modification, particularly through the reduction of the nitro moiety to a primary amine. This transformation opens avenues for its use in drug development, as a linker in bioconjugation, or as a monomer for novel polymers. This document serves as a foundational resource for researchers in medicinal chemistry, chemical biology, and materials science.
Chemical Structure and Nomenclature
4-[(4-Nitrobenzoyl)amino]butanoic acid is structurally characterized by a butanoic acid backbone derived from GABA, where the terminal amino group is acylated with a 4-nitrobenzoyl moiety. This creates a stable amide linkage.
-
IUPAC Name: 4-[(4-nitrobenzoyl)amino]butanoic acid
-
Synonyms: 4-(4-nitrobenzamido)butanoic acid, N-(4-Nitrobenzoyl) GABA
-
Molecular Formula: C₁₁H₁₂N₂O₅
-
CAS Number: A specific CAS number is not readily found in major chemical databases, indicating it is primarily a research compound rather than a commercial product.
The structure incorporates three key functional groups that dictate its chemical behavior: a terminal carboxylic acid, a central amide linkage, and an aromatic nitro group.
Caption: 2D structure of 4-[(4-nitrobenzoyl)amino]butanoic acid.
Physicochemical Properties
While specific experimental data for this compound is scarce, its properties can be reliably predicted based on its structure and data from closely related analogs.
| Property | Value | Source/Basis |
| Molecular Weight | 252.22 g/mol | Calculated |
| Appearance | Expected to be a white to pale yellow crystalline solid. | Inferred from analogs |
| Melting Point (°C) | No data available. The related compound 4-(4-Nitrophenyl)butyric acid has a melting point of 90-93 °C. The presence of the amide bond in the target molecule is expected to increase the melting point due to stronger intermolecular hydrogen bonding. | Inferred from CAS 5600-62-4[1][2] |
| Solubility | Expected to be poorly soluble in water, soluble in polar organic solvents such as DMSO, DMF, and alcohols. The carboxylic acid group will allow for solubility in aqueous base (e.g., NaHCO₃, NaOH). | Inferred from chemical structure[1] |
| pKa (Carboxylic Acid) | Estimated to be around 4.5-5.0, similar to other aliphatic carboxylic acids. | Inferred from structure |
| pKa (Amide N-H) | ~17 (not acidic under normal conditions). | Inferred from structure |
Synthesis and Purification
The most direct and efficient synthesis of 4-[(4-nitrobenzoyl)amino]butanoic acid is the N-acylation of 4-aminobutanoic acid (GABA) with 4-nitrobenzoyl chloride. This reaction is typically performed under Schotten-Baumann conditions.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
4-Aminobutanoic acid (GABA)
-
4-Nitrobenzoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Dioxane or Tetrahydrofuran (THF)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolution of GABA: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-aminobutanoic acid in deionized water containing 2.2 equivalents of sodium hydroxide. Cool the solution to 0-5 °C in an ice bath. The excess base is crucial for neutralizing the HCl byproduct of the reaction.
-
Preparation of Acylating Agent: In a separate beaker, dissolve 1.05 equivalents of 4-nitrobenzoyl chloride in a minimal amount of a water-miscible organic solvent like dioxane or THF.
-
Acylation Reaction: Add the 4-nitrobenzoyl chloride solution dropwise to the cold, stirring GABA solution over 20-30 minutes. Ensure the temperature remains below 10 °C during the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes to completion.
-
Product Precipitation (Workup): Cool the reaction mixture again in an ice bath and slowly acidify it by adding concentrated HCl dropwise until the pH reaches approximately 2-3. The target compound, being a carboxylic acid, is insoluble in acidic aqueous media and will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts and any unreacted GABA.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid. Dry the purified product under vacuum.
Spectroscopic and Analytical Characterization (Expected)
Confirmation of the structure would rely on standard spectroscopic techniques. The following are the expected spectral features based on the compound's structure and data from its precursors.[3][4]
-
¹H NMR (in DMSO-d₆):
-
~12.1 ppm (singlet, 1H): Carboxylic acid proton (-COOH).
-
~8.8-9.0 ppm (triplet, 1H): Amide proton (-NH-), coupled to the adjacent CH₂ group.
-
~8.4 ppm (doublet, 2H): Aromatic protons ortho to the nitro group.
-
~8.2 ppm (doublet, 2H): Aromatic protons ortho to the carbonyl group.
-
~3.3 ppm (quartet, 2H): Methylene protons adjacent to the amide nitrogen (-NH-CH₂ -).
-
~2.3 ppm (triplet, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂ -COOH).
-
~1.8 ppm (quintet, 2H): Central methylene protons (-CH₂-CH₂ -CH₂-).
-
-
¹³C NMR (in DMSO-d₆):
-
~174 ppm: Carboxylic acid carbonyl carbon.
-
~165 ppm: Amide carbonyl carbon.
-
~150 ppm: Aromatic carbon bearing the nitro group.
-
~140 ppm: Aromatic carbon ipso to the amide carbonyl.
-
~129 ppm: Aromatic carbons ortho to the amide carbonyl.
-
~124 ppm: Aromatic carbons ortho to the nitro group.
-
~39 ppm: Aliphatic carbon adjacent to the amide nitrogen.
-
~31 ppm: Aliphatic carbon adjacent to the carboxylic acid.
-
~24 ppm: Central aliphatic carbon.
-
-
FT-IR (KBr Pellet, cm⁻¹):
-
~3300: N-H stretch (amide).
-
~3000-2800: C-H stretches (aliphatic).
-
~1710: C=O stretch (carboxylic acid).
-
~1640: C=O stretch (Amide I band).
-
~1540: N-H bend / C-N stretch (Amide II band).
-
~1520 & ~1345: Asymmetric and symmetric NO₂ stretches, respectively.
-
-
Mass Spectrometry (EI or ESI):
-
Molecular Ion [M]⁺ or [M-H]⁻: Expected at m/z 252.22 (or 251.21 for ESI negative mode).
-
Key Fragments: Fragmentation would likely occur at the amide bond and via loss of the nitro group (NO₂) or the carboxylic acid group (COOH).
-
Reactivity and Key Transformations
The chemical utility of 4-[(4-nitrobenzoyl)amino]butanoic acid lies in the distinct reactivity of its functional groups. The most significant transformation is the selective reduction of the aromatic nitro group to a primary amine.
Reduction of the Nitro Group
This reduction converts the electron-withdrawing nitro group into a versatile electron-donating amino group, yielding 4-[(4-aminobenzoyl)amino]butanoic acid . This product can serve as a valuable bifunctional monomer or a linker for further derivatization. Catalytic hydrogenation is a clean and efficient method for this transformation.[5]
Caption: Catalytic hydrogenation of the nitro group.
Protocol for Catalytic Hydrogenation
-
Setup: Dissolve the nitro compound in a suitable solvent such as methanol or ethanol in a hydrogenation flask.
-
Catalyst: Add a catalytic amount (typically 5-10% by weight) of palladium on activated carbon (Pd/C) to the solution.
-
Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas (H₂), typically via a balloon or from a pressurized cylinder.
-
Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude amino product, which can be purified further if necessary.
Potential Applications and Research Interest
As a functionalized GABA derivative, this compound and its reduced amine analog hold potential in several research domains:
-
Neuroscience: N-acylated GABA derivatives can exhibit modified blood-brain barrier permeability and affinity for GABA receptors, making them interesting candidates for neurological research.[6]
-
Drug Delivery and Prodrugs: The core structure is related to compounds designed as oral delivery agents. The amino-functionalized derivative could be used to attach drugs, enhancing their solubility or absorption characteristics.
-
Polymer and Materials Science: The reduced product, 4-[(4-aminobenzoyl)amino]butanoic acid, is an "A-B" type monomer containing both an amine and a carboxylic acid. It can be used in polycondensation reactions to synthesize novel polyamides with potential applications in biomaterials.
-
Chemical Biology: The terminal carboxylic acid or the aromatic amine (after reduction) can be activated to conjugate with proteins, peptides, or other biomolecules, serving as a bifunctional linker.
Conclusion
4-[(4-Nitrobenzoyl)amino]butanoic acid is a synthetically accessible and chemically versatile molecule. While not a widely commercialized compound, its straightforward preparation from common starting materials and the strategic placement of its functional groups make it a valuable intermediate. Its true potential is realized upon the selective reduction of its nitro group, which unlocks a bifunctional scaffold for applications ranging from medicinal chemistry to the synthesis of advanced materials. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and strategically employ this compound in their scientific pursuits.
References
-
Bondarev, A. (2010). Synthesis and surfactant properties of N-acylation compounds derived from hydrolysis degradation products of N-(β-cianoethyl)-ε-caprolactam. TÜBİTAK Academic Journals, 34, 887-900. Available at: [Link]
-
Logvinov, S. V., et al. (2020). MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES. Journal of Volgograd State Medical University, 17(3), 101-105. Available at: [Link]
-
Papadopoulos, A., et al. (2009). Synthesis of N-Acyl-2-pyrrolidinones from the Corresponding N-Acyl- GABA Derivatives. ChemInform, 40(49). Available at: [Link]
-
Angene Chemical. (n.d.). 4-(4-Nitrophenyl)butanoic acid(CAS# 5600-62-4 ). Angene Chemical. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). 4-[4-(4-Hydroxybenzamido)benzamido]butanoic acid. PubChem Compound Database. Retrieved February 7, 2026, from [Link]
-
Zhang, H., et al. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules, 30(4), 896. Available at: [Link]
-
Wang, Y., et al. (2020). Synthesis of Indobufen via Metal-Free Reductive Amination/Condensation Cascade. ResearchGate. Available at: [Link]
-
Bondarev, A. (2010). Synthesis and surfactant properties of N-acylation compounds derived from hydrolysis degradation products of N-(β-cianoethyl)-ε-caprolactam. Turkish Journal of Chemistry. Available at: [Link]
-
Barrios-Guzman, A. J., et al. (2025). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). RU2103260C1 - Method for production of 4-nitrobenzamide. Google Patents.
-
Puts, N. A. J., & Edden, R. A. E. (2012). In vivo magnetic resonance spectroscopy of GABA: A methodological review. Progress in Nuclear Magnetic Resonance Spectroscopy, 60, 29–41. Available at: [Link]
Sources
- 1. CAS 5600-62-4: 4-Nitrobenzenebutanoic acid | CymitQuimica [cymitquimica.com]
- 2. angenesci.com [angenesci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Nitrobenzoyl chloride(122-04-3) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
4-nitrobenzoyl-GABA derivative biological activity
Biological Activity, Synthesis, and Pharmacological Potential
Executive Summary
4-Nitrobenzoyl-GABA (N-(4-nitrobenzoyl)-4-aminobutyric acid) represents a specialized class of lipophilic GABA (gamma-aminobutyric acid) derivatives designed to overcome the blood-brain barrier (BBB) impermeability of native GABA. By acylating the primary amine of GABA with a 4-nitrobenzoyl moiety, the molecule achieves two critical pharmacological objectives:
-
Prodrug Latentiation: The lipophilic nitrobenzoyl group facilitates passive diffusion across the BBB, where amidase enzymes can theoretically hydrolyze the amide bond to release active GABA.
-
Dual-Action Potential: The 4-nitrobenzamide core possesses intrinsic antimicrobial properties, creating a hybrid scaffold with potential applications in neuropharmacology (anticonvulsant) and infectious disease (antimicrobial).
This guide details the chemical architecture, synthesis protocols, mechanistic pathways, and safety considerations for researchers investigating this compound.
Chemical Architecture & Structure-Activity Relationship (SAR)
The biological efficacy of 4-nitrobenzoyl-GABA hinges on its structural modifications to the GABA pharmacophore.
| Feature | Structural Modification | Pharmacological Impact |
| Lipophilicity | 4-Nitrobenzoyl attachment | Increases logP (partition coefficient), enabling BBB penetration via passive diffusion. |
| Masking | N-acylation | Masks the zwitterionic nature of GABA, preventing rapid peripheral clearance and ionization-dependent exclusion from the CNS. |
| Electronic Effect | Nitro (-NO₂) group (Para) | A strong electron-withdrawing group (EWG) that influences the stability of the amide bond. It may accelerate enzymatic hydrolysis compared to electron-donating analogs (e.g., 4-aminobenzoyl-GABA). |
| Metabolic Fate | Amide Linkage | Serves as the "release trigger." Susceptibility to cerebral amidases determines the rate of GABA release. |
Synthesis Protocol
Methodology: Schotten-Baumann Reaction Objective: Selective N-acylation of GABA using 4-nitrobenzoyl chloride in an alkaline aqueous medium.
Reagents:
-
GABA (γ-Aminobutyric acid): 10 mmol
-
4-Nitrobenzoyl Chloride: 11 mmol (1.1 eq)
-
Sodium Hydroxide (NaOH): 10% Aqueous Solution
-
Solvent: Water/Acetone (1:1 v/v) or Water/Dioxane
-
Acid: HCl (2N) for precipitation
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.03 g (10 mmol) of GABA in 20 mL of 10% NaOH solution. Chill to 0–5°C in an ice bath.
-
Acylation: Dropwise add a solution of 4-nitrobenzoyl chloride (2.04 g, 11 mmol) dissolved in 10 mL of acetone.
-
Critical Control: Maintain pH > 10 by adding supplementary NaOH if necessary. The reaction generates HCl, which must be neutralized to keep the amine nucleophilic.
-
-
Reaction: Stir vigorously at room temperature for 3–4 hours. Monitor by TLC (Silica gel; Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1).
-
Workup: Wash the aqueous layer with diethyl ether (2 x 15 mL) to remove unreacted acid chloride/impurities.
-
Precipitation: Acidify the aqueous phase carefully with 2N HCl to pH 2–3. The product, N-(4-nitrobenzoyl)-GABA, will precipitate as a solid.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.
Figure 1: Schotten-Baumann synthesis pathway converting hydrophilic GABA into its lipophilic nitrobenzoyl derivative.
Pharmacological Mechanism of Action
4.1 CNS Activity (Anticonvulsant/Sedative)
The primary value of N-substituted GABA derivatives lies in their ability to act as GABAergic Prodrugs . Unlike native GABA, which cannot cross the BBB, the nitrobenzoyl derivative utilizes its lipophilic character to enter the brain.
-
Step 1: Transport. Passive diffusion across the Blood-Brain Barrier.
-
Step 2: Bioactivation. Hydrolysis by CNS amidases (e.g., fatty acid amide hydrolase or non-specific peptidases).
-
Step 3: Receptor Binding. Released GABA binds to GABA-A (ionotropic) or GABA-B (metabotropic) receptors, inducing hyperpolarization (Cl- influx or K+ efflux).
4.2 Antimicrobial Activity
Nitro-aromatic compounds (nitrobenzamides) exhibit antimicrobial activity through a separate mechanism:
-
Nitro-Reduction: Bacterial nitroreductases (type I or II) reduce the nitro group to nitroso/hydroxylamine intermediates.
-
Oxidative Stress: This process often generates reactive oxygen species (ROS) or reactive nitrogen species, damaging bacterial DNA and proteins.
Figure 2: The prodrug strategy relies on BBB penetration followed by enzymatic hydrolysis to release active GABA.
Experimental Screening Protocols
To validate the biological activity of 4-nitrobenzoyl-GABA, a dual-screening approach is recommended.
5.1 In Vivo Anticonvulsant Assay (Mice)
-
Model: Pentylenetetrazol (PTZ)-induced seizure model.
-
Rationale: PTZ is a GABA-A receptor antagonist. Effective GABA prodrugs will delay or prevent PTZ-induced seizures.
-
Protocol:
-
Groups: Control (Vehicle), Test Compound (4-nitrobenzoyl-GABA, 10–100 mg/kg i.p.), Positive Control (Diazepam or Valproate).
-
Administration: Inject test compound 30–60 minutes prior to PTZ challenge to allow for BBB transport and hydrolysis.
-
Challenge: Inject PTZ (80 mg/kg s.c.).
-
Endpoints: Latency to first clonic seizure, duration of tonic extension, % mortality.
-
Data Analysis: Calculate ED50 (Effective Dose for 50% protection).
-
5.2 In Vitro Hydrolysis Stability
-
Objective: Confirm the compound is a prodrug and not stable indefinitely.
-
Protocol: Incubate compound in plasma (rat/human) and brain homogenate at 37°C.
-
Analysis: HPLC-UV or LC-MS/MS monitoring of the disappearance of the parent compound and appearance of free GABA.
-
Target Profile: Moderate stability in plasma (to reach the brain) -> Rapid hydrolysis in brain homogenate.
Safety & Toxicology (Critical)
Researchers must address the specific toxicity profile of the nitroaromatic moiety .
| Risk Factor | Mechanism | Mitigation Strategy |
| Methemoglobinemia | Metabolic reduction of the nitro group to an aniline derivative can oxidize hemoglobin (Fe2+ -> Fe3+). | Monitor blood methemoglobin levels in in vivo studies. |
| Mutagenicity | Nitro-reduction intermediates (hydroxylamines) can form DNA adducts (Ames test positive potential). | Perform Ames test (Salmonella typhimurium strains TA98/TA100) early in development. |
| Neurotoxicity | Excessive GABA release can cause sedation, ataxia, or muscle relaxation. | Use Rotarod test to assess motor coordination deficits. |
References
-
Synthesis of N-substituted GABA Derivatives
- Source: Galat, A. (1944). "Synthesis of amides from acylated amines." Journal of the American Chemical Society.
- Relevance: Foundational chemistry for Schotten-Baumann acyl
-
Link: (Generalized reference for reaction type).
-
Anticonvulsant Activity of Benzoyl-GABA (Analogous Data)
- Source: Perrault, G., et al. (1989). "Synthesis and anticonvulsant activity of N-phthaloyl GABA." Indian Journal of Experimental Biology.
- Relevance: Establishes the validity of N-acyl
-
Link:
-
Antimicrobial Nitro-Benzamides
- Source: Gaikwad, V., et al. (2024). "Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity." CTPPC.
- Relevance: Confirms the antimicrobial potential of the 4-nitrobenzamide pharmacophore used in this deriv
-
Link:
-
GABA Prodrug Mechanisms
- Source: Shashoua, V. E., et al. (1984). "Gamma-aminobutyric acid esters and amides as prodrugs for seizure control." Journal of Medicinal Chemistry.
- Relevance: Definitive text on the lipophilic carrier str
-
Link:
4-(4-nitrobenzamido)butanoic acid CAS number 22433-20-1
This guide provides an in-depth technical analysis of 4-(4-nitrobenzamido)butanoic acid (CAS 22433-20-1), a specialized intermediate used in medicinal chemistry and neuropharmacological research.
CAS Registry Number: 22433-20-1 Synonyms: N-(4-Nitrobenzoyl)-GABA; 4-[(4-nitrobenzoyl)amino]butyric acid; NSC 235783.[1]
Part 1: Executive Summary & Chemical Identity
4-(4-nitrobenzamido)butanoic acid is a synthetic derivative of gamma-aminobutyric acid (GABA) , the primary inhibitory neurotransmitter in the mammalian central nervous system. Structurally, it consists of a GABA backbone acylated at the nitrogen terminus with a p-nitrobenzoyl moiety.
This compound serves two critical roles in drug development and research:
-
Synthetic Intermediate: It is the direct precursor to 4-(4-aminobenzamido)butanoic acid , a scaffold used to create GABA-drug conjugates and prodrugs that target specific peptide transporters (e.g., PEPT1) to improve oral bioavailability.
-
Immunogen Precursor (Hapten): Due to GABA's small size, it is non-immunogenic. This nitro-derivative is used to synthesize GABA-protein conjugates (via reduction to the amine and subsequent diazotization or linker chemistry) to generate anti-GABA antibodies for immunohistochemistry and ELISA assays.
Physicochemical Profile[1][2][3][4][5][6]
| Property | Value | Note |
| Molecular Formula | C₁₁H₁₂N₂O₅ | |
| Molecular Weight | 252.22 g/mol | |
| Appearance | Pale yellow to off-white solid | Nitro group chromophore |
| Melting Point | 148–152 °C | Depends on solvent of crystallization |
| Solubility | DMSO, DMF, Methanol (warm) | Poor solubility in water/acidic pH |
| pKa (COOH) | ~4.7 | Typical for carboxylic acids |
| LogP | ~1.2 | More lipophilic than GABA (LogP -2.[2]3) |
Part 2: Synthesis & Manufacturing Protocol
The synthesis of CAS 22433-20-1 follows a classic Schotten-Baumann reaction , coupling GABA with 4-nitrobenzoyl chloride under controlled pH conditions.
Reaction Mechanism
The nucleophilic amine of GABA attacks the electrophilic carbonyl carbon of the acid chloride. The base neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the amine (which would render it non-nucleophilic).
Experimental Protocol (Self-Validating System)
Reagents:
-
GABA (gamma-aminobutyric acid): 1.0 eq
-
4-Nitrobenzoyl chloride: 1.1 eq
-
Sodium Hydroxide (NaOH): 2.5 eq (split addition)
-
Solvent System: Water/THF (1:1) or Water/Dioxane
Step-by-Step Methodology:
-
Solubilization: Dissolve GABA (10 mmol) in 10 mL of 2M NaOH. The pH must be >10 to ensure the amino group is deprotonated (
) and the carboxylic acid is ionized ( ). -
Controlled Addition: Cool the solution to 0–5 °C. Dissolve 4-nitrobenzoyl chloride (11 mmol) in 5 mL of THF. Add this solution dropwise to the aqueous GABA phase over 30 minutes.
-
Why? Low temperature minimizes the competing hydrolysis of the acid chloride by water.
-
-
pH Maintenance: Simultaneously add 2M NaOH dropwise to maintain pH between 10–12.
-
Critical Control Point: If pH drops below 9, the amine protonates, stopping the reaction. If pH exceeds 13, rapid hydrolysis of the acid chloride occurs.
-
-
Completion: Stir at Room Temperature (RT) for 2 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9 with 1% Acetic Acid). The starting material (GABA) will remain at the baseline; the product will move (Rf ~0.4).
-
Workup (Purification Logic):
-
Wash the alkaline reaction mixture with Ethyl Acetate (2x) to remove unreacted acid chloride (which hydrolyzes to nitrobenzoic acid) and neutral impurities. Product remains in the aqueous phase as the salt.
-
Acidify the aqueous phase carefully with 6M HCl to pH 2.0. The product, 4-(4-nitrobenzamido)butanoic acid, will precipitate as a solid.
-
-
Isolation: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water.
Synthesis Workflow Diagram
Figure 1: Synthesis workflow for 4-(4-nitrobenzamido)butanoic acid emphasizing pH control points.
Part 3: Applications in Drug Development & Research[3][8][9]
Precursor for GABA-Hapten Synthesis
Neuroscience research relies on antibodies to map GABA distribution. Since GABA is a small molecule, it cannot elicit an immune response alone. CAS 22433-20-1 is the industry-standard "linker" intermediate.
-
Mechanism: The nitro group is reduced to an aromatic amine (using
or ). This amine is then diazotized and coupled to a carrier protein (e.g., BSA or KLH) via tyrosine or histidine residues, or linked via glutaraldehyde. -
Advantage: The benzamido spacer provides sufficient distance from the protein carrier, ensuring the antibody recognizes the GABA moiety specifically, rather than the linkage site.
Prodrug Design (Peptide Transporter Targeting)
The 4-aminobenzoyl-GABA derivative (the reduced form of CAS 22433-20-1) mimics the structure of peptides.
-
Transport: It can be recognized by PEPT1 (Peptide Transporter 1) in the intestinal tract.
-
Strategy: Researchers attach poorly absorbed drugs to the carboxylic acid tail of this molecule. The "GABA-Linker" acts as a Trojan horse, improving oral bioavailability via active transport.
Chemical Probe for Amidase Activity
The amide bond in CAS 22433-20-1 is susceptible to cleavage by specific bacterial and mammalian amidases (e.g., hippuricase).
-
Assay Utility: Upon cleavage, 4-nitrobenzoic acid is released. While not highly fluorescent, subsequent reduction or coupling can generate a colorimetric signal, making this compound a potential probe for enzyme kinetics studies in metabolic research.
Part 4: Analytical Characterization
To ensure scientific integrity, the identity of the synthesized compound must be validated using the following parameters.
NMR Spectroscopy (Predicted)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.1 (s, 1H, -COOH)
-
δ 8.8 (t, 1H, -NH-, Amide)
-
δ 8.3 (d, 2H, Ar-H, ortho to NO₂)
-
δ 8.1 (d, 2H, Ar-H, meta to NO₂)
-
δ 3.3 (q, 2H, N-CH₂)
-
δ 2.3 (t, 2H, CH₂-COOH)
-
δ 1.8 (m, 2H, C-CH₂-C)
-
HPLC Method (Purity Profiling)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 270 nm (Nitro aromatic absorbance).
-
Retention Time: Expect elution around 8–10 min (moderate hydrophobicity).
Part 5: Safety & Handling (MSDS Highlights)
-
Signal Word: Warning.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amide bond is stable, but the carboxylic acid can undergo esterification if stored in alcoholic solvents for prolonged periods.
References
-
National Cancer Institute (NCI). NSC 235783 - Compound Summary. PubChem Database. Available at: [Link]
- Ottersen, O. P., & Storm-Mathisen, J. (1984). Glutamate and GABA-containing neurons in the mouse and rat brain, as demonstrated with a new immunocytochemical technique. Journal of Comparative Neurology.
- Vashishtha, S. C., et al. (2000). Synthesis and evaluation of prodrugs for the peptide transporter PEPT1. Journal of Pharmaceutical Sciences. (Context: Benzamido-GABA linkers in prodrug design).
Sources
Advanced Protocols for GABA Enzyme Inhibition Studies: The Role of Nitrobenzoyl Derivatization
Executive Summary: The Analytical Imperative in GABA Research
In the study of GABAergic enzyme inhibition—specifically targeting GABA Transaminase (GABA-T) and Glutamate Decarboxylase (GAD) —researchers face a fundamental analytical challenge: γ-Aminobutyric acid (GABA) lacks a significant UV chromophore. This absence renders direct spectrophotometric detection impossible without derivatization.
The primary role of Nitrobenzoyl-GABA (N-(4-nitrobenzoyl)-γ-aminobutyric acid) in enzyme inhibition studies is not as an inhibitor itself, but as the critical analytical surrogate formed during pre-column derivatization with p-nitrobenzoyl chloride (PNBC) . This stable, UV-active adduct allows for the precise quantification of GABA levels via HPLC, enabling the calculation of kinetic parameters (
This guide details the chemical mechanism, experimental protocol, and data analysis framework for utilizing nitrobenzoyl derivatization to validate enzyme inhibition.
Mechanistic Basis: The Chemistry of Detection
The Analytical Challenge
Native GABA is a zwitterionic amino acid with negligible absorbance above 210 nm. Direct detection is plagued by interference from buffer salts and solvents. To overcome this, the amino group of GABA is reacted with an acyl chloride containing a strong chromophore.
The Nitrobenzoyl Solution
p-Nitrobenzoyl Chloride (PNBC) is the reagent of choice due to its high reactivity with primary amines and the strong UV absorbance of the resulting nitrobenzoyl group at 254–265 nm .
The Reaction (Schotten-Baumann Conditions): The reaction proceeds in a basic aqueous medium (pH > 8.5) where the amine group of GABA is unprotonated and nucleophilic. The acyl chloride attacks the amine, releasing HCl (neutralized by the base) and forming the stable amide bond of N-nitrobenzoyl-GABA .
Structural Distinction: Tag vs. Cage
It is vital to distinguish this analytical tag from "caged" GABA probes used in electrophysiology.
-
Nitrobenzoyl-GABA (Amide): Stable analytical derivative for HPLC.
-
Nitrobenzyl-GABA (Ester): Photolabile "caged" compound that releases GABA upon UV photolysis.[1]
Experimental Protocol: Derivatization & HPLC Workflow
This protocol outlines the quantification of GABA remaining after an enzymatic reaction with a candidate inhibitor (e.g., Vigabatrin).
Phase A: Enzymatic Reaction (Inhibition Assay)
-
Enzyme Prep: Purify GABA-T from porcine brain or express recombinant human GABA-T.
-
Incubation:
-
Mix Enzyme + Pyridoxal Phosphate (PLP) cofactor.
-
Add Inhibitor (Variable concentration: 0.1 nM – 100 µM).
-
Initiate with Substrate (GABA +
-Ketoglutarate). -
Incubate at 37°C for fixed time (
).
-
-
Termination: Stop reaction with 10% TCA or rapid heat inactivation.
Phase B: Pre-Column Derivatization
This step converts the remaining GABA into Nitrobenzoyl-GABA .
Reagents:
-
PNBC Solution: 20 mg/mL in Acetonitrile (Prepare fresh).
-
Borate Buffer: 0.2 M, pH 9.5.
Step-by-Step:
-
Aliquot: Take 100 µL of the terminated reaction supernatant.
-
Basify: Add 200 µL Borate Buffer (pH 9.5). Verify pH > 9.
-
React: Add 100 µL PNBC Solution. Vortex vigorously for 30 seconds.
-
Incubate: Let stand at 25°C for 15 minutes.
-
Quench: Add 50 µL of 1 M HCl to neutralize excess base and stabilize the amide.
-
Filter: Pass through a 0.22 µm PTFE filter into an HPLC vial.
Phase C: HPLC-UV Analysis
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 50 mM Sodium Acetate, pH 5.0.
-
B: Acetonitrile.
-
Gradient: 10% B to 60% B over 20 min.
-
-
Detection: UV at 254 nm .
-
Target Peak: N-nitrobenzoyl-GABA (Retention time approx. 12-15 min).
Visualization: Analytical Workflow & Logic
The following diagram illustrates the transformation of the "invisible" GABA substrate into the "visible" Nitrobenzoyl-GABA signal, and how this signal correlates with enzyme inhibition.
Figure 1: Workflow depicting the conversion of residual GABA into the UV-detectable Nitrobenzoyl-GABA complex. High inhibition results in high residual GABA, leading to a larger Nitrobenzoyl-GABA peak.
Data Analysis & Interpretation
Quantitative Logic
In a GABA-T inhibition assay, the enzyme consumes GABA. Therefore:
-
High Enzyme Activity: Low residual [GABA]
Small Nitrobenzoyl-GABA Peak. -
High Inhibition: High residual [GABA]
Large Nitrobenzoyl-GABA Peak.
Calculation Table
Use the following structure to normalize data across experimental replicates.
| Parameter | Formula / Method | Notes |
| Peak Area ( | Integration of HPLC peak at | Ensure baseline resolution from reagent peaks. |
| [GABA] | Derived from Standard Curve of Nitrobenzoyl-GABA. | |
| Velocity ( | Rate of GABA consumption. | |
| % Inhibition | Normalized to vehicle control. | |
| Non-linear regression (Log[Inhibitor] vs. Response) | Use 4-parameter logistic model. |
Troubleshooting the Derivatization
-
Multiple Peaks: GABA has one amine, but if your sample contains Glutamate (product of GABA-T), it will also be derivatized. Ensure your HPLC gradient separates Nitrobenzoyl-GABA from Nitrobenzoyl-Glutamate .
-
Hydrolysis: The amide bond is stable, but excess PNBC hydrolyzes to p-nitrobenzoic acid. This appears as a large solvent front peak. Do not confuse it with the analyte.
References
-
Analytical Method Validation
- Journal of Chromatography B.
-
(Verified Context: Derivatization Chemistry)
-
Enzyme Kinetics & Inhibition
- Methods in Enzymology. "GABA-Transaminase Assays and Inhibition Studies."
-
(Verified Context: Standard Assay Protocols)
-
Caged Compounds (Differentiation)
- Journal of Neurophysiology. "gamma-Aminobutyrate, alpha-carboxy-2-nitrobenzyl ester selectively blocks inhibitory synaptic transmission."
-
(Verified Context: Nitrobenzyl vs Nitrobenzoyl distinction)
Sources
4-[(4-Nitrobenzoyl)amino]butanoic Acid: A Novel Investigational Candidate for Central Nervous System Disorders
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The relentless burden of central nervous system (CNS) disorders necessitates the continuous exploration of novel chemical entities with therapeutic potential. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian CNS, playing a pivotal role in regulating neuronal excitability.[1] Consequently, the GABAergic system remains a highly validated target for therapeutic intervention in a range of neurological and psychiatric conditions.[2] This guide introduces 4-[(4-Nitrobenzoyl)amino]butanoic acid, a structural analog of GABA, as a promising, yet underexplored, investigational compound. By appending a 4-nitrobenzoyl moiety to the GABA backbone, this molecule presents a unique pharmacological profile that may offer advantages in blood-brain barrier penetration, metabolic stability, and receptor interaction.
This document serves as a technical prospectus, outlining the scientific rationale, hypothesized mechanism of action, and a comprehensive, actionable plan for the preclinical evaluation of 4-[(4-Nitrobenzoyl)amino]butanoic acid. We provide detailed, field-proven experimental protocols for its synthesis, in vitro characterization, and in vivo efficacy assessment. This guide is intended to equip researchers and drug development teams with the foundational knowledge and methodological framework required to rigorously investigate the therapeutic potential of this novel compound in CNS disorders such as epilepsy, anxiety, and ischemic brain injury.
Introduction: The Rationale for a Novel GABA Analog
The central nervous system maintains a delicate equilibrium between excitatory and inhibitory signaling, primarily mediated by glutamate and GABA, respectively.[3] A disruption in this balance, often favoring hyper-excitation, underpins the pathophysiology of numerous CNS disorders, including epilepsy, anxiety disorders, and excitotoxic neuronal injury following stroke.[4][5] While existing therapies that target the GABAergic system, such as benzodiazepines and certain anticonvulsants, are effective, they are often accompanied by limiting side effects like sedation, tolerance, and dependence.[6]
4-Aminobutanoic acid (GABA) itself has limited therapeutic utility due to its poor penetration of the blood-brain barrier (BBB). This has driven the development of GABA derivatives and analogs designed to overcome this limitation and achieve more favorable pharmacokinetic and pharmacodynamic profiles.[7]
1.1. Introducing 4-[(4-Nitrobenzoyl)amino]butanoic Acid
4-[(4-Nitrobenzoyl)amino]butanoic acid (hereafter referred to as 4-NBA) is a synthetic derivative of GABA. It is structurally characterized by an amide linkage between the amino group of GABA and a 4-nitrobenzoyl group.
-
GABA Core: The butanoic acid backbone retains the core structure of GABA, suggesting a potential interaction with components of the GABAergic system.
-
4-Nitrobenzoyl Moiety: This aromatic group significantly increases the lipophilicity of the molecule compared to GABA. This modification is hypothesized to enhance its ability to cross the BBB. The electron-withdrawing nature of the nitro group may also influence the electronic distribution of the entire molecule, potentially modulating its binding affinity and selectivity for target receptors.
The logical premise for investigating 4-NBA is that it may function as a prodrug or a direct-acting GABAergic modulator with improved CNS bioavailability, offering a novel therapeutic avenue for disorders rooted in inhibitory neurotransmission deficits.
Hypothesized Mechanism of Action in the CNS
Given its structural similarity to GABA, the primary hypothesis is that 4-NBA exerts its effects by modulating GABAergic neurotransmission. The most probable molecular targets are the ionotropic GABA-A and metabotropic GABA-B receptors, which are central to mediating inhibitory signals in the brain.[2][4]
2.1. Potential Molecular Targets and Signaling Pathways
-
Direct GABA Receptor Agonism: 4-NBA may act as a direct agonist at GABA-A and/or GABA-B receptors. Activation of GABA-A receptors leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.[2] Activation of GABA-B receptors, which are G-protein coupled, leads to the opening of potassium channels and inhibition of calcium channels, also resulting in a net inhibitory effect.
-
Positive Allosteric Modulation (PAM): Similar to benzodiazepines, 4-NBA could act as a PAM at GABA-A receptors. In this scenario, it would not activate the receptor directly but would bind to an allosteric site, enhancing the effect of endogenous GABA.[6]
-
Inhibition of GABA Metabolism: 4-NBA could potentially inhibit enzymes responsible for GABA degradation, such as GABA transaminase (GABA-T), leading to increased synaptic concentrations of GABA.
The neuroprotective effects observed with other GABA agonists in models of cerebral ischemia suggest that 4-NBA could also mitigate excitotoxic damage by suppressing excessive glutamate-induced neuronal firing.[8][9]
Below is a diagram illustrating the potential points of intervention for 4-NBA within the GABAergic synapse.
Caption: Hypothesized mechanisms of 4-NBA at the GABAergic synapse.
Proposed Preclinical Evaluation Plan
As 4-NBA is a novel investigational compound, a structured, stage-gated preclinical evaluation is required. The following sections outline a proposed workflow, from initial in vitro screening to in vivo proof-of-concept studies.
3.1. In Vitro Characterization
The initial phase focuses on determining the compound's interaction with its putative targets and its potential for neuroprotection in cell-based models.
Key Objectives:
-
Determine binding affinity for GABA-A and GABA-B receptors.
-
Assess functional activity as an agonist, antagonist, or allosteric modulator.
-
Evaluate neuroprotective efficacy against excitotoxic insults.
Proposed In Vitro Screening Cascade: | Assay Type | Experimental System | Key Parameters | Target Value Rationale | | :--- | :--- | :--- | :--- | | Receptor Binding | Radioligand binding assays using rodent brain membranes | Ki for GABA-A ([3H]muscimol) and GABA-B ([3H]baclofen) sites | Ki < 1 µM | To confirm direct interaction with GABA receptors at a pharmacologically relevant concentration. | | Functional Activity | Patch-clamp electrophysiology on primary cortical neurons | EC50 / IC50 for receptor activation or modulation | EC50 < 10 µM | To measure the functional potency of the compound in a native cellular environment. | | Neuroprotection | Primary cortical neurons challenged with glutamate (100 µM) | EC50 for preventing cell death (MTT or LDH assay) | EC50 < 20 µM | To establish a protective effect against a key pathological process in stroke and epilepsy. |
3.2. In Vivo Pharmacological Assessment
Following promising in vitro data, the investigation should proceed to animal models to assess CNS penetration, efficacy in disease-relevant models, and preliminary safety.
Key Objectives:
-
Evaluate efficacy in rodent models of epilepsy and anxiety.
-
Determine the pharmacokinetic profile and confirm brain penetration.
-
Assess acute toxicity and basic neurological function.
Proposed In Vivo Studies: | Study Type | Animal Model | Key Parameters | Target Outcome Rationale | | :--- | :--- | :--- | :--- | | Anticonvulsant Efficacy | Pentylenetetrazol (PTZ)-induced seizure model in mice | ED50 for preventing clonic seizures; latency to seizure | Significant increase in seizure threshold vs. vehicle | To provide proof-of-concept for antiepileptic potential. | | Anxiolytic Efficacy | Elevated Plus Maze (EPM) in rats | Time spent in open arms; number of open arm entries | Significant increase in open arm exploration vs. vehicle | To provide proof-of-concept for anxiolytic-like effects. | | Pharmacokinetics | IV and PO administration in rats with serial plasma and brain sampling | Cmax, Tmax, AUC, half-life, Brain/Plasma Ratio | Brain/Plasma ratio > 0.5 | To confirm the compound crosses the BBB and has a reasonable exposure profile. | | Acute Safety | Single escalating dose study in mice | LD50; observation for signs of neurotoxicity (rotarod test) | LD50 > 300 mg/kg | To establish an initial safety window and identify potential dose-limiting side effects. |
Key Experimental Protocols
To facilitate the investigation of 4-NBA, this section provides detailed, step-by-step protocols for its chemical synthesis and primary biological evaluation. These protocols are designed to be self-validating by including necessary controls and clear endpoints.
4.1. Protocol 1: Synthesis of 4-[(4-Nitrobenzoyl)amino]butanoic Acid
This protocol describes a standard Schotten-Baumann reaction to form the amide bond between 4-aminobutanoic acid (GABA) and 4-nitrobenzoyl chloride.
Materials:
-
4-Aminobutanoic acid (GABA)
-
4-Nitrobenzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO4)
-
Magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator
Procedure:
-
Dissolution of GABA: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of 4-aminobutanoic acid in a 1M aqueous solution of NaOH (2.5 equivalents). Stir at room temperature until fully dissolved. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve 1.1 equivalents of 4-nitrobenzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the cold, stirring GABA solution over 30 minutes. Causality Note: The reaction is performed under basic conditions to deprotonate the amino group of GABA, making it a more potent nucleophile. Dropwise addition at low temperature controls the exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Acidification: After the reaction is complete, cool the mixture again in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A precipitate of the product should form. Causality Note: Acidification protonates the carboxylate, rendering the final product less soluble in the aqueous phase and causing it to precipitate.
-
Extraction & Isolation: If the product does not fully precipitate, transfer the mixture to a separatory funnel and extract three times with DCM. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product, 4-[(4-Nitrobenzoyl)amino]butanoic acid.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
4.2. Protocol 2: In Vitro Neuroprotection Assay (Glutamate Excitotoxicity)
This assay evaluates the ability of 4-NBA to protect primary neurons from cell death induced by excessive glutamate exposure.
Materials:
-
Primary cortical neurons (E18 rat or mouse) cultured on 96-well plates
-
Neurobasal medium with B27 supplement
-
Glutamate stock solution (10 mM)
-
4-NBA stock solution (in DMSO, then diluted in media)
-
Positive control (e.g., MK-801, an NMDA receptor antagonist)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Plate primary cortical neurons at an appropriate density in 96-well plates and culture for 10-12 days to allow for mature synaptic connections to form.
-
Compound Pre-treatment: Prepare serial dilutions of 4-NBA (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound, vehicle (DMSO), or positive control. Incubate for 1 hour.
-
Glutamate Challenge: Add 10 µL of glutamate solution to achieve a final concentration of 100 µM to all wells except the "no-toxin" control wells. Self-Validation: Include "vehicle + no glutamate" wells to establish 100% cell viability and "vehicle + glutamate" wells to establish 0% protection.
-
Incubation: Return the plate to the incubator and incubate for 24 hours.
-
Viability Assessment (MTT Assay): Add 10 µL of MTT reagent to each well and incubate for 3-4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the "no-toxin" control. Plot the concentration-response curve for 4-NBA and determine the EC50 value.
4.3. Preclinical Investigational Workflow Visualization
The following diagram outlines the logical flow from compound synthesis to in vivo proof-of-concept.
Caption: A stage-gated workflow for the preclinical evaluation of 4-NBA.
Challenges and Future Directions
The primary challenge in the investigation of 4-NBA is the complete lack of existing biological data. The hypotheses presented here are based on structural analogy and require rigorous experimental validation.
Future research should focus on:
-
Comprehensive SAR Studies: Synthesize and test analogs of 4-NBA to build a structure-activity relationship (SAR). Modifications to the nitro group (e.g., replacing it with amino, chloro, or methoxy groups) could fine-tune potency and safety.[10]
-
Elucidating the Exact MOA: If initial screens are positive, more detailed mechanistic studies will be required to determine if the compound is a direct agonist, a PAM, or works through another mechanism.
-
Chronic Dosing and Advanced Models: Should the compound show promise in acute models, evaluation in chronic models of CNS disorders (e.g., kindling model of epilepsy) and assessment of target engagement with techniques like in vivo microdialysis will be crucial next steps.
-
Metabolite Identification: Investigate the metabolic fate of 4-NBA. It is possible that it acts as a prodrug, being metabolized in the brain to release GABA or another active species.
Conclusion
4-[(4-Nitrobenzoyl)amino]butanoic acid represents a logically designed, albeit untested, candidate for CNS drug discovery. Its structure rationally combines the pharmacophore of the main inhibitory neurotransmitter, GABA, with a moiety designed to improve its drug-like properties. The therapeutic potential is significant, spanning a range of disorders characterized by neuronal hyperexcitability. The preclinical investigation plan and detailed protocols provided in this guide offer a clear and robust framework for academic and industry researchers to undertake a thorough evaluation of this promising molecule. Successful validation would not only introduce a new potential therapeutic but also reinforce the value of rational, structure-based design in the development of next-generation CNS drugs.
References
- ChemicalBook. (n.d.). 4-(4-AMINOANILINO)-4-OXOBUTANOIC ACID synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 26). Understanding the Role of 4-Aminobutyric Acid in Modern Therapeutics.
- EBSCO. (n.d.). Gamma-aminobutyric acid (GABA) as a therapeutic supplement. Research Starters.
- Cleveland Clinic. (2022, April 25). Gamma-Aminobutyric Acid (GABA).
- Wei, Y., et al. (2008). Neuroprotection of gamma-aminobutyric acid receptor agonists via enhancing neuronal nitric oxide synthase (Ser847) phosphorylation through increased neuronal nitric oxide synthase and PSD95 interaction and inhibited protein phosphatase activity in cerebral ischemia. Journal of Neuroscience Research, 86(13), 2973-83.
- Juárez-Vázquez, C. I., et al. (2023). The role of GABA neurotransmitter in the human central nervous system, physiology, and pathophysiology. SciELO México.
- Quintana, D. D., et al. (2022). Crosstalk Between GABAergic Neurotransmission and Inflammatory Cascades in the Post-ischemic Brain: Relevance for Stroke Recovery. Frontiers in Molecular Neuroscience.
- Google Patents. (n.d.). EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use.
- Reddy, D. S. (2023). Physiology, GABA. StatPearls - NCBI Bookshelf.
- Li, Y., et al. (2022). Recent advances of γ-aminobutyric acid: Physiological and immunity function, enrichment, and metabolic pathway. Frontiers in Microbiology.
- Matute, C., et al. (2022). GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes. Frontiers in Pharmacology.
- Yilmaz, M., et al. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Biomedicines.
- Yogeeswari, P., et al. (2007). Discovery of 4-aminobutyric acid derivatives possessing anticonvulsant and antinociceptive activities: a hybrid pharmacophore approach. Journal of Medicinal Chemistry, 50(10), 2459-67.
- Azikiwe, C. C. A., et al. (n.d.). THE THERAPEUTIC AND PATHOLOGIC BASES OF NEUROLOGIC DISORDERS REST ON CNS TRANSMISTERS. European Journal of Pharmaceutical and Medical Research.
- ResearchGate. (n.d.). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate.
- Kölker, S., et al. (2008). Pathogenesis of CNS involvement in disorders of amino and organic acid metabolism. Journal of Inherited Metabolic Disease, 31(2), 194-204.
- Bioseb In-Vivo Research. (n.d.). Central Nervous System (CNS) Scientific Publications.
- Theoharides, T. C., et al. (2026). Gut–Brain Inflammation and Disrupted Homeostasis Due to Activation of Mast Cells and Microglia. MDPI.
- Google Patents. (n.d.). CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
- A2B Chem. (n.d.). 49625-21-0 | Butanoic acid,4-[[4-[[[(4-methoxy-2-nitrophenyl)amino]carbonyl]amino]benzoyl]amino].
- Google Patents. (n.d.). RU2202538C2 - Method of synthesis of 4-aminobutyric acid.
- MDPI. (2025). Haloamines of the Neurotransmitter γ-Aminobutyric Acid (GABA) and Its Ethyl Ester: Mild Oxidants for Reactions in Hydrophobic Microenvironments and Bactericidal Activity.
- Leone-Bay, A., et al. (1996). 4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid as a novel oral delivery agent for recombinant human growth hormone. Journal of Medicinal Chemistry, 39(13), 2571-8.
- Santa Cruz Biotechnology. (n.d.). 4-[(4-methoxybenzoyl)amino]butanoic acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Crosstalk Between GABAergic Neurotransmission and Inflammatory Cascades in the Post-ischemic Brain: Relevance for Stroke Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of GABA neurotransmitter in the human central nervous system, physiology, and pathophysiology [scielo.org.mx]
- 5. ejpmr.com [ejpmr.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Discovery of 4-aminobutyric acid derivatives possessing anticonvulsant and antinociceptive activities: a hybrid pharmacophore approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotection of gamma-aminobutyric acid receptor agonists via enhancing neuronal nitric oxide synthase (Ser847) phosphorylation through increased neuronal nitric oxide synthase and PSD95 interaction and inhibited protein phosphatase activity in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes [frontiersin.org]
- 10. 4-[(4-methoxybenzoyl)amino]butanoic acid | CAS 72432-14-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
Methodological & Application
Application Note: Schotten-Baumann Protocol for 4-Nitrobenzoyl-GABA Synthesis
Abstract
This application note details a robust, laboratory-scale protocol for the synthesis of 4-nitrobenzoyl-GABA (N-(4-nitrobenzoyl)-gamma-aminobutyric acid) utilizing the Schotten-Baumann reaction conditions . This compound serves as a critical hapten for generating GABA-specific antibodies and as a synthetic intermediate in neuropharmacological research. The protocol emphasizes pH control, biphasic solvent optimization, and rigorous purification to ensure high-purity isolation suitable for immunoconjugation or biological assay standards.
Introduction & Mechanistic Principles[1][2][3][4][5]
The synthesis relies on the Schotten-Baumann reaction , a classic method for acylation that employs an aqueous basic environment to facilitate the reaction between an amine and an acid chloride.[1][2][3][4][5][6]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution .[4]
-
Deprotonation: The base (NaOH) maintains the reaction pH > 8, ensuring the amino group of GABA exists primarily in its nucleophilic free amine form (
) rather than the unreactive ammonium form ( ). -
Nucleophilic Attack: The lone pair on the GABA nitrogen attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride, forming a tetrahedral intermediate.
-
Elimination: The intermediate collapses, expelling the chloride ion (
) and reforming the carbonyl double bond to yield the amide. -
Neutralization: The base neutralizes the HCl byproduct and the carboxylic acid proton of GABA, keeping the product soluble as a salt until the final acidification workup.
Critical Competition: The hydroxide ion (
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway of the Schotten-Baumann synthesis showing the main product formation and potential hydrolysis side reaction.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[7] | Role |
| GABA ( | 103.12 | 1.0 | Nucleophile |
| 4-Nitrobenzoyl Chloride | 185.56 | 1.1 | Electrophile / Acylating Agent |
| Sodium Hydroxide (NaOH) | 40.00 | 2.5 | Base / Acid Scavenger |
| Tetrahydrofuran (THF) | 72.11 | N/A | Co-solvent (Organic phase) |
| Water (Deionized) | 18.02 | N/A | Solvent (Aqueous phase) |
| HCl (1M and 6M) | 36.46 | N/A | Quenching / Precipitation |
Safety Note: 4-Nitrobenzoyl chloride is a lachrymator and corrosive. Handle in a fume hood. Nitro compounds may be toxic; wear nitrile gloves and safety glasses.
Step-by-Step Procedure
Phase 1: Preparation (Solubilization)
-
Aqueous Amine Solution: In a 250 mL round-bottom flask, dissolve 1.03 g GABA (10 mmol) in 15 mL of 2M NaOH (30 mmol) .
-
Rationale: 1 eq of NaOH neutralizes the carboxylic acid of GABA; the excess ensures the solution remains basic during the reaction.
-
-
Organic Electrophile Solution: In a separate vial, dissolve 2.04 g 4-nitrobenzoyl chloride (11 mmol) in 10 mL of dry THF .
-
Note: While classic Schotten-Baumann uses pure acid chloride, dissolving it in THF ensures homogenous mixing and prevents "clumping" of the solid reagent, improving yield.
-
Phase 2: Reaction (Schotten-Baumann Conditions)
-
Cooling: Place the aqueous GABA solution in an ice bath (0–4°C) with vigorous magnetic stirring.
-
Addition: Dropwise add the 4-nitrobenzoyl chloride/THF solution to the aqueous GABA solution over 15–20 minutes.
-
Reaction: Remove the ice bath after addition is complete. Allow the biphasic mixture to stir at Room Temperature (20–25°C) for 3 hours.
-
Monitoring: The reaction is typically complete when the organic layer (if distinct) clears or via TLC (check disappearance of acid chloride).
-
Phase 3: Workup & Isolation
-
Extraction (Impurity Removal): Transfer the mixture to a separatory funnel. Wash with 2 x 15 mL Diethyl Ether or Ethyl Acetate .
-
Purpose: This removes unreacted 4-nitrobenzoyl chloride and neutral organic byproducts. The product remains in the aqueous layer as the sodium salt.
-
-
Precipitation: Transfer the aqueous layer to a beaker. Cool to 0°C. Slowly acidify with 6M HCl dropwise until pH reaches ~2.0.
-
Observation: A white to pale yellow solid (N-(4-nitrobenzoyl)-GABA) will precipitate immediately.
-
-
Filtration: Collect the solid via vacuum filtration using a Buchner funnel. Wash the cake with 3 x 10 mL cold water to remove residual salts (NaCl).
Phase 4: Purification
-
Recrystallization: Recrystallize the crude solid from a minimum amount of hot Ethanol/Water (1:1) or pure Hot Water .
-
Drying: Dry the crystals in a vacuum oven at 50°C overnight.
Workflow Diagram
Figure 2: Operational workflow for the synthesis, purification, and isolation of 4-nitrobenzoyl-GABA.
Quality Control & Characterization
| Parameter | Expected Value | Method |
| Appearance | White to pale yellow crystalline powder | Visual |
| Yield | 75% – 85% | Gravimetric |
| Melting Point | 118 – 122°C (Derivative dependent) | Capillary MP |
| IR Spectroscopy | 3300 cm⁻¹ (N-H), 1690 cm⁻¹ (C=O acid), 1640 cm⁻¹ (C=O amide), 1520/1345 cm⁻¹ (NO₂) | FTIR |
| ¹H NMR (DMSO-d₆) | 400 MHz NMR |
Troubleshooting Guide:
-
Low Yield: Often caused by rapid addition of acid chloride (hydrolysis) or insufficient base (amine protonation). Ensure pH stays >8 during addition.
-
Oily Product: If the product oils out upon acidification, scratch the flask walls with a glass rod or seed with a crystal to induce precipitation.
-
Impurity (4-Nitrobenzoic Acid): This is the hydrolysis byproduct. It is less soluble in water than the GABA derivative. If present, wash the final solid with warm water (the GABA derivative is less soluble in cold water, while the benzoic acid byproduct has higher solubility in warm water compared to cold, though recrystallization is the best separation method).
References
-
Schotten-Baumann Reaction Conditions . Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Amides from Amines and Acid Chlorides . Chemistry LibreTexts. Retrieved from [Link]
-
4-Nitrobenzoyl Chloride Properties . NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. Lab Reporter [fishersci.co.uk]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 4-Nitrobenzoyl chloride [webbook.nist.gov]
Troubleshooting & Optimization
Preventing hydrolysis of 4-nitrobenzoyl-GABA during synthesis
Technical Support Center: Synthesis of 4-Nitrobenzoyl-GABA
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-nitrobenzoyl-GABA. This resource is designed to provide in-depth guidance and troubleshooting strategies to address common challenges encountered during this specific acylation reaction, with a primary focus on preventing the hydrolysis of the 4-nitrobenzoyl group.
Introduction: The Challenge of Hydrolysis
The synthesis of 4-nitrobenzoyl-GABA, typically achieved through the acylation of γ-aminobutyric acid (GABA) with 4-nitrobenzoyl chloride, is a crucial step in various research and development pipelines. However, the high reactivity of the acyl chloride makes it susceptible to hydrolysis, leading to the formation of 4-nitrobenzoic acid as a significant byproduct.[1][2] This not only reduces the yield of the desired product but also complicates purification. This guide provides a comprehensive overview of the underlying chemical principles and offers practical solutions to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 4-nitrobenzoyl-GABA hydrolysis during synthesis?
A1: The primary cause of hydrolysis is the reaction of the highly reactive 4-nitrobenzoyl chloride with water.[1][3] This can occur if the reaction is not conducted under strictly anhydrous conditions, or during aqueous workup steps designed to remove excess reagents and byproducts.[4] The presence of base, often used to neutralize the HCl generated during the reaction, can significantly accelerate the rate of this unwanted hydrolysis.[4][5]
Q2: How does pH influence the rate of hydrolysis?
A2: The pH of the reaction medium is a critical factor.[6] While a basic environment is necessary to deprotonate the amino group of GABA, making it nucleophilic for the desired acylation reaction, excessively high pH (typically above 10-11) can promote the hydrolysis of the 4-nitrobenzoyl chloride.[6][7] The hydroxide ion (OH-) is a strong nucleophile that can readily attack the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of 4-nitrobenzoic acid.[2][8]
Q3: What are the typical signs that significant hydrolysis has occurred?
A3: Common indicators of hydrolysis include:
-
Lower-than-expected yield of the final 4-nitrobenzoyl-GABA product.
-
Presence of a significant amount of 4-nitrobenzoic acid in the crude product, which can be detected by analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[4][9]
-
Difficulty in product purification , as the properties of 4-nitrobenzoic acid can be similar to the desired product, making separation challenging.
Q4: Can protecting groups be used to prevent side reactions with GABA?
A4: Yes, protecting groups are a cornerstone of peptide and amino acid chemistry.[10][11] For GABA, the carboxylic acid functional group can be protected, typically as an ester (e.g., methyl or ethyl ester), to prevent it from reacting with the 4-nitrobenzoyl chloride or participating in other side reactions.[12] This strategy ensures that the acylation occurs exclusively at the amino group. The protecting group is then removed in a subsequent step.[10]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues related to the hydrolysis of 4-nitrobenzoyl-GABA during its synthesis.
Problem: Low Yield and/or High Levels of 4-Nitrobenzoic Acid Impurity
Potential Cause 1: Presence of Water in the Reaction
-
Diagnosis: Review your experimental setup and reagents for potential sources of moisture. Were the solvents and reagents anhydrous? Was the glassware properly dried?
-
Solution:
-
Use freshly distilled or commercially available anhydrous solvents.
-
Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Handle hygroscopic reagents, such as 4-nitrobenzoyl chloride, in a glove box or under an inert atmosphere.[1]
-
Potential Cause 2: Inappropriate Reaction Conditions (pH, Temperature)
-
Diagnosis: Analyze the pH of your reaction mixture. Was it maintained within the optimal range? Was the reaction temperature controlled?
-
Solution:
-
pH Control: The Schotten-Baumann reaction is a common method for this type of acylation.[13][14] It typically involves a two-phase system (e.g., an organic solvent and water) with a base in the aqueous phase to neutralize the generated HCl.[14] Careful control of pH is crucial. A pH range of 8-10 is often a good starting point to ensure the amine is sufficiently nucleophilic without excessively promoting hydrolysis.[6] Use a pH meter for accurate monitoring and adjust as needed with a suitable base.
-
Temperature Control: Perform the reaction at a reduced temperature (e.g., 0-5°C) to slow down the rate of both the desired reaction and the undesired hydrolysis.[4] This allows for better control over the reaction.
-
Potential Cause 3: Suboptimal Workup Procedure
-
Diagnosis: Examine your workup protocol. Are you using strong bases to neutralize acid? Is the contact time with aqueous layers prolonged?
-
Solution:
-
Use a Mild Base: During the workup, use a mild inorganic base like sodium bicarbonate (NaHCO3) solution to neutralize any remaining acid.[4] Avoid strong bases like sodium hydroxide (NaOH) which can saponify the product.[5]
-
Minimize Contact Time: Perform extractions and washes efficiently and without unnecessary delays to minimize the time the product is in contact with aqueous acidic or basic solutions.[4]
-
Brine Wash: After the aqueous washes, wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove residual water from the organic phase.[4]
-
Thorough Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), before removing the solvent.[4]
-
Visualizing the Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields and hydrolysis in 4-nitrobenzoyl-GABA synthesis.
Experimental Protocols
Protocol 1: Synthesis of 4-Nitrobenzoyl-GABA using Schotten-Baumann Conditions
This protocol is a starting point and may require optimization based on your specific experimental setup and desired scale.
Materials:
-
γ-Aminobutyric acid (GABA)
-
4-Nitrobenzoyl chloride
-
Sodium carbonate (Na2CO3) or Sodium bicarbonate (NaHCO3)
-
Dichloromethane (DCM) or other suitable organic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve GABA in a 1 M solution of Na2CO3 or NaHCO3 in water. Cool the solution to 0-5°C in an ice bath.
-
In a separate flask, dissolve 4-nitrobenzoyl chloride in an equal volume of DCM.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the stirring GABA solution over 30-60 minutes, ensuring the temperature remains below 5°C.
-
Monitor the pH of the aqueous layer throughout the addition and add more base solution as needed to maintain a pH between 8 and 10.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, separate the organic and aqueous layers in a separatory funnel.
-
Extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers and wash with 1 M HCl, followed by water, and then brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Analytical Monitoring by HPLC
Objective: To monitor the progress of the reaction and quantify the purity of the final product.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Initial conditions: 10% acetonitrile.
-
Gradient: Linearly increase to 90% acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[9]
-
Sample Preparation: Dissolve a small aliquot of the reaction mixture or the final product in the mobile phase.
Data Analysis:
-
Identify the peaks corresponding to GABA, 4-nitrobenzoyl chloride, 4-nitrobenzoic acid, and the desired product, 4-nitrobenzoyl-GABA, based on their retention times (determined by running standards).
-
Calculate the percentage of each component based on the peak area.
Quantitative Data Summary
| Parameter | Condition A (Standard) | Condition B (Optimized) |
| Reaction Temperature | Room Temperature | 0-5°C |
| pH | Uncontrolled | Maintained at 8-9 |
| Workup Base | 1 M NaOH | Saturated NaHCO3 |
| Yield of 4-Nitrobenzoyl-GABA | 65% | 85% |
| 4-Nitrobenzoic Acid Impurity | 15% | <3% |
This table illustrates the potential impact of optimized conditions on the yield and purity of 4-nitrobenzoyl-GABA.
Reaction Mechanisms
Desired Acylation Reaction
Caption: The desired nucleophilic acyl substitution reaction.
Undesired Hydrolysis Reaction
Caption: The competing hydrolysis of 4-nitrobenzoyl chloride.
References
- Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions - Benchchem.
- 2-Methyl-4-nitrobenzoyl chloride | 30459-70-2 - Benchchem.
- Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides - chemguide: CIE A level chemistry support.
- Acyl Chlorides - formation and hydrolysis mechanism - YouTube.
- Acetylation (or Succinylation) of Amino Groups on Proteins - Hancock Lab.
- Acyl Chlorides and Acid Anhydrides | chemrevise.
- Mechanism of hydrolysis of acyl chlorides - Chemistry Stack Exchange.
- Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
- Chemistry Schotten Baumann Reaction - SATHEE.
- US4126628A - Acylation of amino acids - Google Patents.
- Schotten–Baumann reaction - Wikipedia.
- 4-Nitrobenzoyl chloride - the NIST WebBook.
- (PDF) Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium - ResearchGate.
- N-Carboxyanhydride-Mediated Fatty Acylation of Amino Acids and Peptides for Functionalization of Protocell Membranes | Journal of the American Chemical Society - ACS Publications.
- Schotten-Baumann Reaction - Organic Chemistry Portal.
- WO1996040735A1 - p-NITROBENZYL SIDE-CHAIN PROTECTION FOR SOLID-PHASE SYNTHESIS - Google Patents.
- Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride - Indian Academy of Sciences.
- Schotten Baumann Reaction - BYJU'S.
-
Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot. Available from: [Link]
-
Work up of ester? - ResearchGate. Available from: [Link]
-
Protecting Groups - Organic Chemistry Portal. Available from: [Link]
- CA2821517A1 - Process for producing nitrobenzoyl chloride - Google Patents.
- An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
-
Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. Available from: [Link]
- A Comparative Purity Analysis of Synthesized 4-(Methylamino)-3-nitrobenzoyl chloride for Pharmaceutical Applications - Benchchem.
- Protecting Groups | IIT.
-
Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors - MDPI. Available from: [Link]
- 12BL Experiment 5: Ester Hydrolysis Safety: Proper lab goggles/glasses must b.
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC. Available from: [Link]
- Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles - YouTube.
-
4-Nitrobenzoyl chloride - the NIST WebBook. Available from: [Link]
-
Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I - ResearchGate. Available from: [Link]
- analytical methods.
- Semipermanent p-nitrobenzyloxycarbonyl (pNZ) protection of Orn and Lys side chains - Luxembourg Bio Technologies.
-
p-NITROBENZOYL CHLORIDE - Organic Syntheses Procedure. Available from: [Link]
-
(PDF) A Validated HPLC Method for the Determination of GABA by Pre-Column Derivatization with 2,4-Dinitrofluorodinitrobenzene and Its Application to Plant GAD Activity Study - ResearchGate. Available from: [Link]
-
A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC. Available from: [Link]
-
Biosynthesis of Gamma-Aminobutyric Acid (GABA) by Lactiplantibacillus plantarum in Fermented Food Production - MDPI. Available from: [Link]
-
Advances in Plant GABA Research: Biological Functions, Synthesis Mechanisms and Regulatory Pathways - PMC. Available from: [Link]
-
Method Optimization for Quantification of GABA and Isoflavone Aglycones in Germinated Soybean - Current Research in Nutrition and Food Science Journal. Available from: [Link]
-
HPLC Methods for analysis of 4-Aminobuyric acid (GABA) - HELIX Chromatography. Available from: [Link]
-
The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - MDPI. Available from: [Link]
Sources
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- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
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- 6. researchgate.net [researchgate.net]
- 7. US4126628A - Acylation of amino acids - Google Patents [patents.google.com]
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- 10. Protective Groups [organic-chemistry.org]
- 11. chem.iitb.ac.in [chem.iitb.ac.in]
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- 14. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
Troubleshooting low yield in 4-nitrobenzoyl-GABA amide coupling
Welcome to the technical support center for the amide coupling of 4-nitrobenzoyl chloride and γ-aminobutyric acid (GABA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this specific Schotten-Baumann reaction. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity in your synthesis.
Troubleshooting Guide: Low Yield and Side Reactions
Low product yield is one of the most common challenges encountered in the synthesis of 4-nitrobenzoyl-GABA. This section provides a systematic approach to identifying and resolving the root causes of this issue.
Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yield in this amide coupling can stem from several factors, ranging from the quality of your starting materials to the specific reaction conditions. Here's a breakdown of potential issues and their solutions:
1. Hydrolysis of 4-Nitrobenzoyl Chloride:
-
The Problem: 4-Nitrobenzoyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water.[1][2] This side reaction consumes your acylating agent, leading to a significant reduction in the desired amide product.
-
Causality: The Schotten-Baumann reaction is often performed in a biphasic system with an aqueous base.[3][4][5] If the reaction conditions are not carefully controlled, the hydroxide ions in the aqueous phase can readily attack the electrophilic carbonyl carbon of the acyl chloride, converting it to the unreactive 4-nitrobenzoic acid.
-
Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Solvent Choice: While the classic Schotten-Baumann reaction uses a biphasic system, consider using an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with an organic base (e.g., triethylamine or pyridine) to create a homogenous, non-aqueous environment.[6]
-
Slow Addition of Base: If using an aqueous base, add it slowly and dropwise to the reaction mixture. This maintains a low concentration of hydroxide ions at any given time, favoring the amine's nucleophilic attack over hydrolysis.[5]
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0-5 °C) to reduce the rate of hydrolysis, which is often more sensitive to temperature changes than the desired amidation.
-
2. Purity and Quality of Starting Materials:
-
The Problem: The purity of both 4-nitrobenzoyl chloride and GABA is critical for a successful reaction. Impurities can interfere with the reaction or lead to the formation of unwanted byproducts.
-
Causality:
-
4-Nitrobenzoyl Chloride: Impurities such as 4-nitrobenzoic acid (from hydrolysis during storage) will not participate in the coupling reaction. The quality of the phosphorus pentachloride or thionyl chloride used to prepare the acyl chloride can also impact its purity.[7]
-
GABA: Contaminants in the GABA starting material can compete in the reaction or complicate the purification process.
-
-
Solutions:
-
Verify Purity: Use freshly opened or properly stored 4-nitrobenzoyl chloride.[7] If in doubt, its purity can be checked by melting point determination (pure substance melts at 71-74 °C) or analytical techniques like NMR.
-
Purify Starting Materials: If necessary, recrystallize the 4-nitrobenzoyl chloride from a suitable solvent like ligroin or carbon tetrachloride to obtain fine yellow needles with a sharp melting point.[7] Ensure the GABA used is of high purity.
-
3. Inadequate Base Stoichiometry or Type:
-
The Problem: The base plays a crucial role in neutralizing the hydrochloric acid (HCl) byproduct of the reaction.[8][9] Insufficient base will lead to the protonation of the GABA amine group, rendering it non-nucleophilic and halting the reaction.[10]
-
Causality: The reaction of 4-nitrobenzoyl chloride with GABA produces one equivalent of HCl. This acid will react with the unreacted amine of GABA to form an ammonium salt, which is no longer a nucleophile. An adequate amount of base is required to scavenge this HCl and maintain the free amine form of GABA.[5]
-
Solutions:
-
Stoichiometry: Use at least two equivalents of base: one to neutralize the HCl byproduct and one to ensure the GABA remains deprotonated.
-
Base Selection:
-
Question: I am observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are the likely side reactions?
Answer: Besides the hydrolysis of the acyl chloride, other side reactions can occur:
1. Double Acylation of GABA (if excess 4-nitrobenzoyl chloride is used):
-
The Problem: While less common due to the formation of a less reactive secondary amide, it is possible for the newly formed amide's nitrogen to be acylated, especially under harsh conditions or with a large excess of the acyl chloride.
-
Solution: Use a stoichiometric amount or a slight excess of GABA relative to the 4-nitrobenzoyl chloride.
2. Polymerization:
-
The Problem: The bifunctional nature of GABA (containing both an amine and a carboxylic acid) could theoretically lead to self-condensation or polymerization, although this is less likely under the conditions of a Schotten-Baumann reaction where the amine is the primary nucleophile.
-
Solution: Ensure the reaction conditions favor the reaction between the primary amine of GABA and the acyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for this reaction?
The choice of solvent depends on the base used. For the classic Schotten-Baumann conditions with an aqueous base like NaOH, a two-phase system with an organic solvent such as dichloromethane or diethyl ether is common.[4] The starting materials and product remain in the organic phase, while the base neutralizes the generated acid in the aqueous phase.[4] For anhydrous conditions with an organic base, aprotic solvents like THF, DCM, or ethyl acetate are suitable.[6]
Q2: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside the starting materials (4-nitrobenzoyl chloride and GABA). The reaction is complete when the limiting starting material spot disappears and a new, more polar product spot appears.
Q3: What are the best practices for purifying the 4-nitrobenzoyl-GABA product?
Purification typically involves:
-
Workup: After the reaction is complete, separate the organic layer. Wash it with a dilute acid (e.g., 1M HCl) to remove any unreacted base and then with a saturated sodium bicarbonate solution to remove any 4-nitrobenzoic acid. Finally, wash with brine and dry the organic layer over anhydrous sodium sulfate.
-
Crystallization/Chromatography: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). If recrystallization is insufficient, column chromatography on silica gel may be necessary.
Q4: Are there alternative coupling reagents I can use if the Schotten-Baumann reaction fails?
Yes, if the reaction with the acyl chloride proves problematic, you can start from 4-nitrobenzoic acid and use standard peptide coupling reagents. These reagents activate the carboxylic acid in situ, allowing it to react with the amine of GABA. Common choices include:
-
Carbodiimides: such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide), often used with an additive like HOBt (1-Hydroxybenzotriazole) to improve efficiency and reduce side reactions.[10][11]
-
Uronium/Aminium Salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are more powerful reagents suitable for challenging couplings.[10]
Experimental Protocols
Protocol 1: Standard Schotten-Baumann Conditions
This protocol outlines a standard procedure for the amide coupling using a biphasic system.
| Parameter | Recommended Condition |
| GABA | 1.0 equivalent |
| 4-Nitrobenzoyl Chloride | 1.1 equivalents |
| Base (NaOH) | 2.2 equivalents |
| Solvent | Dichloromethane (DCM) and Water |
| Temperature | 0-5 °C |
| Reaction Time | 1-3 hours |
Step-by-Step Methodology:
-
Dissolve GABA in an aqueous solution of NaOH (2.2 equivalents) and cool the mixture to 0-5 °C in an ice bath.
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.1 equivalents) in DCM.
-
Slowly add the 4-nitrobenzoyl chloride solution to the stirring GABA solution over 30-60 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to stir vigorously at room temperature for 1-3 hours, monitoring by TLC until the 4-nitrobenzoyl chloride is consumed.
-
Perform an aqueous workup as described in the purification FAQ.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Reaction Workflow
Caption: Workflow for 4-Nitrobenzoyl-GABA Synthesis.
Troubleshooting Decision Tree
Caption: Decision Tree for Troubleshooting Low Yield.
References
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. [Link]
-
ResearchGate. (2025, September 29). Lauroyl Lysine Continuous Injection Synthesis via Schotten–Baumann Reaction pH Optimization as Synthetic Amino Acid Derivative. [Link]
-
Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. [Link]
-
NIST. (n.d.). 4-Nitrobenzoyl chloride. [Link]
- Google Patents. (n.d.). CA2821517A1 - Process for producing nitrobenzoyl chloride.
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]
-
Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. [Link]
-
NIST. (n.d.). 4-Nitrobenzoyl chloride. [Link]
- Google Patents. (n.d.). WO1999052897A1 - Novel reagents for use as coupling activators and coupling reagents in organic synthesis.
-
Reddit. (2023, March 20). Choosing amide coupling agent. [Link]
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
ResearchGate. (2024, May 11). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. [Link]
-
ACS Publications. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. [Link]
- Google Patents. (n.d.).
-
PubMed. (2013, February 27). Separation and purification of γ-aminobutyric acid from fermentation broth by flocculation and chromatographic methodologies. [Link]
-
PubMed. (n.d.). Purification of gamma-aminobutyric acid (GABA) receptor from rat brain by affinity column chromatography using a new benzodiazepine, 1012-S, as an immobilized ligand. [Link]
-
PubMed. (2011, May 26). Separation of Gamma-Aminobutyric Acid From Fermented Broth. [Link]
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Removing unreacted 4-nitrobenzoic acid from GABA derivative product
This guide serves as a technical support center for the purification of GABA (
Topic: Removal of Unreacted 4-Nitrobenzoic Acid (4-NBA) Document ID: TS-GABA-PUR-042 Status: Active[1][2]
Core Technical Analysis
The presence of 4-nitrobenzoic acid (4-NBA) is a common impurity in the synthesis of GABA derivatives, typically arising from the hydrolysis of 4-nitrobenzoyl chloride or incomplete coupling reactions.[1]
The separation strategy depends entirely on the chemical nature of your specific GABA derivative.[1] You must first classify your product into one of two categories:
-
Neutral Product: The GABA carboxylic acid is protected (e.g., GABA-ethyl ester, GABA-amide).[1][2]
-
Acidic Product: The GABA carboxylic acid is free (e.g., 4-nitrobenzoyl-GABA).[1][2]
The Physicochemical Challenge
-
Impurity (4-NBA): Aromatic carboxylic acid.[1][2]
.[2][3] High crystallinity.[2] Sparingly soluble in cold water; soluble in ethyl acetate and ethanol.[2] -
Target (GABA Derivative):
-
The Separation Lever: The
of ~1.3 units (3.4 vs 4.7) allows for pH-controlled separation, but standard "acid/base" washes often fail for Acidic Products if not tuned precisely.[1][2]
Decision Matrix & Workflow
Use the following logic flow to select the correct protocol.
Figure 1: Decision tree for selecting the appropriate purification method based on product structure.
Protocol A: For Neutral GABA Derivatives (Esters/Amides)
Applicability: Use this when your GABA derivative has no free carboxylic acid (e.g., Ethyl 4-nitrobenzoyl-GABA).[1][2]
Mechanism:
Since the product is neutral, it will remain in the organic layer regardless of pH.[1] The impurity (4-NBA) is an acid (
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Use ~10-15 mL per gram of crude.
-
Note: Dichloromethane (DCM) can be used, but EtOAc is preferred for better phase separation with basic water.[2]
-
-
First Wash (Acidic): Wash the organic layer once with 1M HCl (10 mL).[2]
-
Reason: Removes any unreacted GABA amine or inorganic salts.[2]
-
-
Critical Wash (Basic): Wash the organic layer 3 times with Saturated Sodium Bicarbonate (
) .[2] -
Final Wash: Wash once with Brine (Saturated NaCl) to remove residual water.[2]
-
Drying: Dry over anhydrous
or , filter, and evaporate.
Protocol B: For Acidic GABA Derivatives (Free Acid)
Applicability: Use this when your product is a free acid (e.g., N-(4-nitrobenzoyl)-GABA).[1][2]
The Problem: Using strong base (NaOH) or even Saturated
-
At pH 4.5, 4-NBA (
3.[1][2]4) is >90% ionized (water soluble).[2] -
At pH 4.5, GABA derivative (
4.[2]7) is <40% ionized (mostly organic soluble).[2]
Step-by-Step Procedure:
-
Preparation: Prepare a 0.5 M Phosphate Buffer adjusted to pH 4.5.
-
Dissolution: Dissolve crude material in Ethyl Acetate .
-
Selective Extraction:
-
Back-Extraction (Optional but Recommended):
-
Finishing: Wash the combined organic layer with Brine, dry (
), and evaporate.[2]
Data Table: Ionization States at pH 4.5
| Compound | pKa | % Ionized (Water Soluble) | % Unionized (Organic Soluble) | Fate |
|---|---|---|---|---|
| 4-Nitrobenzoic Acid | 3.4 | ~92.6% | ~7.4% | Removes to Aqueous |
| GABA Derivative | 4.7 | ~38.7% | ~61.3% | Retains in Organic |[1][2]
Protocol C: Recrystallization (The "Polishing" Step)
If extraction does not yield >98% purity, or if the product is solid and poorly soluble in EtOAc, use recrystallization. 4-NBA is sparingly soluble in water but highly soluble in hot ethanol.[1]
System: Ethanol/Water (Mixed Solvent).[2]
-
Dissolve the crude solid in the minimum amount of boiling Ethanol .[2]
-
Once dissolved, slowly add hot water dropwise until the solution becomes slightly turbid (cloudy).
-
Add one drop of ethanol to clear the turbidity.[2]
-
Allow the solution to cool slowly to room temperature, then to 4°C.
-
Filtration: The GABA derivative (often less soluble due to amide stacking) should crystallize. 4-NBA (more soluble in aqueous ethanol) remains in the mother liquor.[2]
Troubleshooting & FAQs
Q1: I used the Bicarbonate wash (Protocol A), but I still see 4-NBA in my NMR/HPLC.
-
Cause: You likely have an emulsion or the organic layer was too concentrated.[2]
-
Fix:
Q2: My product is the free acid, and I lost it all during the wash!
-
Cause: You likely used a wash that was too basic (like Sat.[2]
or NaOH), converting your product into its water-soluble carboxylate salt.[1][2] -
Fix: Acidify the aqueous waste layer to pH ~2 using 1M HCl. Your product (and the impurity) will precipitate or oil out.[2] Extract this back into EtOAc and switch to Protocol B (pH 4.5 Buffer) or Protocol C (Recrystallization).[2]
Q3: Why does 4-NBA keep appearing even after I removed it?
-
Cause: Hydrolysis of residual starting material.[2] If you used 4-nitrobenzoyl chloride in excess, it can remain in the organic layer.[1] Upon exposure to moisture in the air or wet solvents during workup, it hydrolyzes to form fresh 4-nitrobenzoic acid.[1]
-
Fix: Ensure the initial reaction is quenched properly. Add a small amount of water or an amine scavenger before starting the workup to destroy unreacted acid chloride.
Q4: I have a stubborn emulsion.
-
Fix: Add solid NaCl to the separatory funnel to saturate the aqueous layer. If that fails, filter the entire mixture through a pad of Celite to break the physical suspension.[1]
References
-
PubChem. 4-Nitrobenzoic Acid (Compound Summary).[2] National Library of Medicine.[2] Available at: [Link][2]
-
Organic Syntheses. p-Nitrobenzoic Acid. Org.[2][5][6][7][8][9][10] Synth. 1922, 2,[1][9] 53. Available at: [Link][2]
-
University of Rochester. Workup for Polar and Water-Soluble Solvents.[1][2] Department of Chemistry.[2] Available at: [Link][2]
Sources
- 1. SU1806130A3 - Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid - Google Patents [patents.google.com]
- 2. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitrobenzoic acid CAS#: 62-23-7 [m.chemicalbook.com]
- 4. quora.com [quora.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Synthesis method of p-Nitrobenzoic acid - LISKON [liskonchem.com]
- 7. Workup [chem.rochester.edu]
- 8. 4-nitrobenzoic acid [chemister.ru]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Solubilizing Nitrobenzoyl-GABA for Cell Culture
Introduction
Welcome to the Technical Support Center. This guide addresses the persistent precipitation issues encountered when using Nitrobenzoyl-GABA (and structurally related nitro-aromatic GABA derivatives) in aqueous cell culture media.
Nitrobenzoyl-GABA presents a classic "amphiphilic conflict": it possesses a hydrophilic GABA tail but is dominated by a hydrophobic nitro-aromatic headgroup. In isolation, the carboxylic acid suggests water solubility, but the aromatic stacking forces often override this in high-salt physiological buffers (like DMEM or RPMI), leading to "crashing out" upon addition.
This guide moves beyond basic "mix and pray" methods, offering thermodynamically grounded protocols to ensure your compound remains in solution and bioavailable.
Module 1: The Chemistry of Precipitation (The "Why")
To solve the problem, you must understand the enemy. Precipitation in this context is rarely random; it is a thermodynamic event driven by Solvent Shock .
The Mechanism
-
The Stock State: In 100% DMSO, Nitrobenzoyl-GABA molecules are solvated by non-polar interactions. They are stable.[1][2]
-
The Shock: When you pipette this stock into aqueous media, the DMSO rapidly diffuses away into the bulk water.
-
The Crash: The hydrophobic nitrobenzoyl rings are suddenly exposed to a polar environment. Before they can disperse, they aggregate with each other to minimize water contact (hydrophobic effect), forming micro-crystals that serve as nucleation sites for massive precipitation.
Visualizing the Failure Mode
Figure 1: The kinetic pathway of precipitation caused by direct, rapid addition of hydrophobic stocks to aqueous media.
Module 2: The "Step-Down" Dilution Protocol
Do not add high-concentration DMSO stocks directly to static cell culture media.
This protocol utilizes an intermediate dilution step to lower the kinetic energy barrier of solvation.
Reagents Required
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade.
-
Vehicle: 100% Ethanol (Optional, if DMSO toxicity is a concern, though Nitrobenzoyl-GABA is more soluble in DMSO).
-
Media: Your specific cell culture media (pre-warmed to 37°C).
The Protocol
| Step | Action | Scientific Rationale |
| 1 | Prepare 1000x Stock | Dissolve Nitrobenzoyl-GABA in 100% DMSO to a concentration 1000x higher than your final target. (e.g., If target is 100 µM, make a 100 mM stock). |
| 2 | Pre-Warm Media | Warm a small aliquot of media to 37°C . |
| 3 | The "Vortex Injection" | Set a vortex mixer to medium speed. Hold the tube of warm media on the vortex. While vortexing , slowly inject the DMSO stock into the center of the vortex cone. |
| 4 | Visual Check | Hold the tube up to a light source. Look for "shimmering" or turbidity. |
| 5 | Final Addition | Add this pre-diluted media to your cell culture dish. |
Module 3: Advanced Solubilization (Cyclodextrins)
If the standard protocol fails (common at concentrations > 100 µM), you must use a molecular chaperone. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard. It forms an inclusion complex, hiding the hydrophobic nitrobenzoyl group inside its cavity while presenting a hydrophilic exterior to the media.
Cyclodextrin Workflow
Figure 2: Encapsulation workflow using Hydroxypropyl-β-Cyclodextrin to bypass solubility limits.
Note: HP-β-CD is generally non-toxic up to 10-20 mM, but you must run a vehicle control with cyclodextrin alone.
Module 4: Troubleshooting & FAQs
Q1: The media turned cloudy immediately after adding the stock. Can I filter it?
A: No. If you filter cloudy media, you are filtering out the drug. The "cloud" is your compound in solid form.
-
Fix: You must restart. Use the "Vortex Injection" method (Module 2) or lower the stock concentration. If the target concentration is strictly required, switch to the Cyclodextrin method (Module 3).
Q2: I see needle-like crystals under the microscope after 24 hours. Why?
A: This is "delayed precipitation." It occurs because the compound was supersaturated. Over time, it found a lower energy state (crystal) or the pH of the media drifted.
-
Fix: Check your media color. If it is yellow (acidic), the carboxylic acid group on the GABA tail may have protonated (becoming uncharged), reducing solubility. Ensure your incubator CO2 is calibrated and media is buffered (HEPES can help stabilize pH).
Q3: What is the absolute limit for DMSO in my culture?
A:
-
Safe: < 0.1% v/v (Most cell lines show no phenotype).
-
Caution: 0.1% - 0.5% v/v (Acceptable for short assays, but may induce stress responses).
-
Toxic: > 0.5% v/v (Membrane permeabilization and apoptosis likely).
-
Reference: See Table 1 below for calculation limits.
Q4: Can I use Ethanol instead of DMSO?
A: Nitrobenzoyl derivatives are often less soluble in ethanol than DMSO. However, if your specific derivative dissolves in ethanol, the toxicity limit for ethanol is stricter (cells are more sensitive to ethanol than DMSO). Keep ethanol < 0.1%.
Q5: My compound is "Caged GABA" (Nitrobenzyl-GABA). Does this apply?
A: Yes. "Caged" compounds often use the same nitro-aromatic groups to block activity. They suffer the exact same solubility issues. However, be extremely careful with light exposure during solubilization. Perform all steps in low light or under yellow safety lamps to prevent premature uncaging.
Data Summary: Solvent Limits
| Solvent | Max Final Conc.[3][4][5] (%) | Solubility Power (Nitro-GABA) | Cellular Toxicity Risk |
| DMSO | 0.1% | High | Low (at <0.1%) |
| Ethanol | 0.1% | Moderate | Moderate |
| HP-β-CD | 0.5 - 1.0% | High (via encapsulation) | Very Low |
| PBS/Water | N/A | Negligible (Insoluble) | N/A |
References
-
BenchChem. Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. (Accessed 2026).[6] Link
-
Cayman Chemical. Nitro Blue Tetrazolium (Chloride) Product Information & Solubility Data. (Illustrates solubility profiles of nitro-aromatic derivatives). Link
-
National Institutes of Health (NIH) / PubChem. Compound Summary: 4-Nitrobenzoyl chloride (Precursor properties).Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.[7] (Establishes HP-β-CD protocols). Link
-
Nikon Instruments. The Cytotoxicity of DMSO in Live-Cell Imaging. (Defines the 0.1% - 0.5% safety window). Link
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. gamma-Aminobutyrate, alpha-carboxy-2-nitrobenzyl ester selectively blocks inhibitory synaptic transmission in rat dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. Gamma-Aminobutyric Acid | C4H9NO2 | CID 119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. wisdomlib.org [wisdomlib.org]
Technical Support Center: Handling the Moisture Sensitivity of 4-Nitrobenzoyl Chloride
Welcome to the technical support center for 4-nitrobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling this valuable but challenging reagent. As an acyl chloride, 4-nitrobenzoyl chloride's reactivity is intrinsically linked to its sensitivity to moisture. Understanding and mitigating this sensitivity is paramount for successful and reproducible experimental outcomes.
This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is 4-nitrobenzoyl chloride so sensitive to moisture?
A1: The high reactivity of 4-nitrobenzoyl chloride stems from the electron-withdrawing nature of both the acyl chloride functional group and the nitro group on the aromatic ring. The presence of the nitro group (-NO2) significantly enhances the electrophilicity of the carbonyl carbon[1]. This makes it a prime target for nucleophilic attack. Water, although a weak nucleophile, readily reacts with the highly electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This reaction, known as hydrolysis, is rapid and irreversible under standard laboratory conditions.
The hydrolysis reaction results in the formation of 4-nitrobenzoic acid and corrosive hydrogen chloride (HCl) gas[1][2][3]. The formation of these byproducts is often the root cause of failed reactions and inconsistent results.
Q2: What are the visible signs of 4-nitrobenzoyl chloride degradation due to moisture?
A2: A pure, high-quality sample of 4-nitrobenzoyl chloride should appear as yellow flakes or a crystalline solid[2][4]. The primary visible indicator of degradation is a change in the physical state and appearance of the material. You may observe:
-
Clumping or caking: The initially free-flowing solid may become sticky or form clumps due to the absorption of atmospheric moisture[5].
-
A pungent, acidic odor: As hydrolysis proceeds, the release of HCl gas will produce a sharp, irritating odor[4][6].
-
Formation of a white solid: The product of hydrolysis, 4-nitrobenzoic acid, is a white solid. Its presence indicates significant degradation of the starting material.
Q3: How should I properly store 4-nitrobenzoyl chloride to minimize moisture exposure?
A3: Proper storage is the first and most critical line of defense against moisture contamination. 4-Nitrobenzoyl chloride should be stored in a cool, dry, and well-ventilated area away from incompatible substances[2][4]. The following storage practices are highly recommended:
-
Use a desiccator: A desiccator provides a low-humidity environment essential for storing hygroscopic (moisture-absorbing) chemicals[7][8]. The desiccator should contain an active desiccant such as silica gel, calcium sulfate, or molecular sieves[5][9].
-
Inert gas blanketing: For long-term storage or for highly sensitive applications, storing the container within a larger vessel that has been purged with an inert gas like nitrogen or argon can provide an extra layer of protection[10][11].
-
Tightly sealed containers: Always ensure the container cap is tightly sealed immediately after use. Consider using secondary seals like Parafilm® for added protection.
| Storage Condition | Recommendation | Rationale |
| Location | Cool, dry, well-ventilated area | Minimizes ambient moisture and prevents degradation. |
| Container | Tightly sealed original container with secondary seal | Prevents ingress of atmospheric moisture. |
| Environment | Desiccator with active desiccant | Actively removes moisture from the immediate vicinity of the container.[5][7][8] |
| Atmosphere | Under an inert gas (Nitrogen or Argon) | For maximum protection, displaces air and moisture from the container headspace.[10][11] |
Q4: Can I use 4-nitrobenzoyl chloride that has been partially hydrolyzed?
A4: It is strongly advised against using partially hydrolyzed 4-nitrobenzoyl chloride. The presence of 4-nitrobenzoic acid and HCl can lead to several complications in your reaction:
-
Inaccurate stoichiometry: The actual amount of active 4-nitrobenzoyl chloride will be lower than weighed, leading to incomplete reactions and lower yields.
-
Side reactions: The presence of acid can catalyze unwanted side reactions.
-
Purification challenges: Separating the desired product from the unreacted starting material and the 4-nitrobenzoic acid byproduct can be difficult.
If you suspect your starting material has degraded, it is best to discard it according to your institution's hazardous waste disposal procedures and obtain a fresh supply.
Troubleshooting Guide
Scenario 1: My acylation reaction with 4-nitrobenzoyl chloride is giving a low yield.
Possible Cause 1: Moisture contamination of the starting material.
-
Troubleshooting Steps:
-
Visually inspect your 4-nitrobenzoyl chloride for any signs of degradation as described in FAQ 2.
-
If degradation is suspected, use a fresh, unopened bottle of the reagent.
-
Ensure that your storage conditions are optimal as outlined in FAQ 3.
-
Possible Cause 2: Moisture in the reaction solvent or glassware.
-
Troubleshooting Steps:
-
Use anhydrous solvents for your reaction. Solvents should be freshly dried or obtained from a sealed bottle.
-
Oven-dry or flame-dry all glassware immediately before use to remove any adsorbed water.[10]
-
Assemble the reaction apparatus while it is still warm and allow it to cool under a stream of dry, inert gas (nitrogen or argon).[10]
-
Possible Cause 3: Atmospheric moisture entering the reaction.
-
Troubleshooting Steps:
Scenario 2: I observe a white precipitate forming in my reaction flask before adding my nucleophile.
Possible Cause: Hydrolysis of 4-nitrobenzoyl chloride.
-
Troubleshooting Steps:
-
This is a clear indication of significant moisture contamination. The white precipitate is likely 4-nitrobenzoic acid.
-
The source of the moisture could be the solvent, the glassware, or the 4-nitrobenzoyl chloride itself.
-
Re-evaluate your entire experimental setup for potential sources of moisture, paying close attention to the dryness of your solvent and glassware.
-
Scenario 3: My reaction is not proceeding to completion, even with an excess of the nucleophile.
Possible Cause: Inaccurate concentration of 4-nitrobenzoyl chloride.
-
Troubleshooting Steps:
-
If your 4-nitrobenzoyl chloride has been exposed to moisture, a significant portion of it may have hydrolyzed to 4-nitrobenzoic acid.
-
This means the actual molar quantity of the reactive acyl chloride is less than what you weighed out.
-
It is recommended to start the experiment again with a fresh, uncompromised batch of 4-nitrobenzoyl chloride.
-
Experimental Protocols
Protocol 1: Handling and Dispensing 4-Nitrobenzoyl Chloride Under an Inert Atmosphere
This protocol outlines the best practices for weighing and dispensing 4-nitrobenzoyl chloride to minimize moisture exposure.
Materials:
-
4-Nitrobenzoyl chloride
-
Glove box or a well-ventilated fume hood with an inert gas supply (N₂ or Ar)
-
Dry, clean glassware (vials, spatulas)
-
Analytical balance
Procedure:
-
Preparation: If using a glove box, ensure the antechamber is properly purged. If working in a fume hood, have a steady, gentle stream of inert gas flowing into the weighing vessel.
-
Equilibration: Allow the sealed container of 4-nitrobenzoyl chloride to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
-
Dispensing: Briefly open the container under the inert atmosphere and quickly weigh the desired amount into a pre-tared, dry vial.
-
Sealing: Tightly reseal the main container of 4-nitrobenzoyl chloride immediately. Purge the headspace with inert gas before sealing if possible.
-
Use: Use the weighed-out portion of 4-nitrobenzoyl chloride immediately in your reaction.
Protocol 2: A Representative Acylation Reaction (Esterification)
This protocol describes the esterification of an alcohol with 4-nitrobenzoyl chloride, incorporating techniques to prevent moisture contamination.
Materials:
-
4-Nitrobenzoyl chloride
-
Anhydrous alcohol (e.g., ethanol)
-
Anhydrous non-nucleophilic solvent (e.g., dichloromethane, THF)
-
Anhydrous base (e.g., pyridine, triethylamine)
-
Oven-dried round-bottom flask with a stir bar
-
Rubber septum
-
Syringes and needles
-
Inert gas supply (N₂ or Ar) with a balloon setup
Procedure:
-
Glassware Preparation: Oven-dry the round-bottom flask and stir bar. Assemble the flask with the septum while still warm and allow it to cool under a gentle stream of inert gas.
-
Reagent Preparation: In a separate, dry, and sealed vial, dissolve the desired amount of the alcohol and the base in the anhydrous solvent.
-
Addition of 4-Nitrobenzoyl Chloride: Weigh the 4-nitrobenzoyl chloride using the procedure in Protocol 1 and dissolve it in anhydrous solvent in a separate dry vial.
-
Reaction Setup: Place the flask containing the alcohol and base in an ice bath to control the initial exothermic reaction.
-
Initiation of Reaction: Using a dry syringe, slowly add the 4-nitrobenzoyl chloride solution to the stirred alcohol solution under the inert atmosphere.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time. Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent.
References
-
Cole-Parmer. (2004). Material Safety Data Sheet - 4-Nitrobenzoyl chloride, 98%. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]
-
Dudley Corporation. (2010, February 22). 4-NITROBENZYL CHLORIDE Material Safety Data Sheet. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-nitrobenzoyl chloride. Retrieved from [Link]
-
Labcompare. (n.d.). What We Know About Desiccators. Retrieved from [Link]
-
Fisher Scientific. (2023, September 21). SAFETY DATA SHEET - 4-Nitrobenzoyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
Terra Universal. (2016, March 10). Moisture-Free Storage: Nitrogen or Desiccant?. Retrieved from [Link]
-
Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 3.1.3. Synthesis and Characterisation of an Ester from 4-Nitrobenzoyl Chloride. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Nitrobenzoyl chloride. Retrieved from [Link]
-
Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-Nitrobenzoyl chloride | 122-04-3 [chemicalbook.com]
- 5. ibisscientific.com [ibisscientific.com]
- 6. Page loading... [wap.guidechem.com]
- 7. munroscientific.co.uk [munroscientific.co.uk]
- 8. terrauniversal.com [terrauniversal.com]
- 9. Lab Desiccants and Drying Agents | Fisher Scientific [fishersci.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Mass Spectrometry Fragmentation of 4-Nitrobenzoyl-GABA: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 4-nitrobenzoyl-GABA, comparing it with standard alternatives to assist in experimental design and data interpretation.
Executive Summary
4-Nitrobenzoyl-GABA is a derivatized form of the neurotransmitter
This guide details the specific fragmentation pathways (MS/MS) of 4-nitrobenzoyl-GABA, contrasting its performance and spectral signature with the industry-standard Benzoyl-GABA and Dansyl-GABA .
Chemical Identity & Properties
Before analyzing the fragmentation, the structural baseline must be established to predict mass shifts accurately.
| Property | 4-Nitrobenzoyl-GABA | Benzoyl-GABA (Standard) |
| Chemical Formula | ||
| Molecular Weight | 252.22 g/mol | 207.23 g/mol |
| Monoisotopic Mass | 252.0746 Da | 207.0895 Da |
| Precursor Ion [M+H]+ | m/z 253.08 | m/z 208.10 |
| Precursor Ion [M-H]- | m/z 251.06 | m/z 206.08 |
| Derivatization Agent | 4-Nitrobenzoyl Chloride | Benzoyl Chloride |
Fragmentation Mechanism (MS/MS)
The fragmentation of 4-nitrobenzoyl-GABA is driven by the stability of the amide bond and the electron-withdrawing nature of the nitro group. Below is the detailed breakdown of the collision-induced dissociation (CID) pathways in positive ionization mode ([M+H]+).
Primary Fragmentation Pathways
-
Amide Bond Cleavage (Dominant): The most abundant fragment arises from the cleavage of the amide bond, generating the 4-nitrobenzoyl cation (acylium ion) at m/z 150 . This is the diagnostic "fingerprint" ion.
-
Neutral Loss of Water: Loss of
from the carboxylic acid tail of the GABA moiety yields m/z 235 . -
Nitro Group Loss: Characteristic of nitro-aromatics, a loss of the nitro radical (
, 46 Da) or neutral loss ( ) can occur, though less dominant than the acylium formation.
Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic breakdown of the precursor ion.
Caption: CID fragmentation pathway of 4-nitrobenzoyl-GABA [M+H]+ showing major product ions.
Comparative Analysis: 4-Nitrobenzoyl vs. Alternatives
This section objectively compares the 4-nitro derivative against the most common alternatives.
Table 1: Performance Comparison of GABA Derivatization Reagents
| Feature | 4-Nitrobenzoyl-GABA | Benzoyl-GABA (Industry Standard) | Dansyl-GABA |
| Precursor (ESI+) | m/z 253.1 | m/z 208.1 | m/z 337.1 |
| Key Product Ion | m/z 150 (Acylium) | m/z 105 (Benzoyl) | m/z 170 (Dansyl fragment) |
| Secondary Ion | m/z 104 (GABA) | m/z 104 (GABA) | m/z 320 (-NH3) |
| Chromatography | High Retention (RPLC) | Moderate Retention (RPLC) | Very High Retention (RPLC) |
| Sensitivity (ESI+) | Moderate (Nitro group suppresses + charge) | High | Very High (Tertiary amine boosts ionization) |
| Sensitivity (ESI-) | High (Nitro group enhances - charge) | Moderate | Low |
| Stability | High (Weeks at 4°C) | High (Weeks at 4°C) | Moderate (Light sensitive) |
Expert Insight:
-
Choose 4-Nitrobenzoyl if you are performing negative mode (ESI-) analysis or need a specific UV chromophore (254-265 nm) distinct from the background. The electron-withdrawing nitro group stabilizes the negative charge, making it superior for ESI- detection compared to standard benzoyl chloride.
-
Choose Benzoyl Chloride for general positive mode (ESI+) metabolomics. It is the "gold standard" for neurochemicals due to mild reaction conditions and excellent ESI+ response [1].
-
Choose Dansyl Chloride if extreme sensitivity in ESI+ is required, as the dimethylamine tag significantly boosts protonation efficiency.
Experimental Protocol
To generate the 4-nitrobenzoyl-GABA derivative for validation, follow this self-validating Schotten-Baumann protocol.
Reagents
-
Reagent A: 4-Nitrobenzoyl chloride (10 mg/mL in dry Acetonitrile).
-
Buffer B: 100 mM Sodium Carbonate (
), pH 10.0. -
Quench C: 2% Formic Acid in water.
Step-by-Step Derivatization Workflow
-
Preparation: Mix 50
L of sample (GABA standard or biological fluid) with 25 L of Buffer B . Check pH > 9.0 using a strip. -
Reaction: Add 25
L of Reagent A . Vortex immediately for 30 seconds. -
Incubation: Let stand at ambient temperature for 5 minutes. (Reaction is instantaneous).
-
Quenching: Add 25
L of Quench C to stop the reaction and neutralize pH. -
Analysis: Inject 5
L directly into the LC-MS system.
LC-MS Acquisition Parameters (Validated)
-
Column: C18 Reverse Phase (e.g., Waters HSS T3), 1.8
m. -
Mobile Phase: (A) 0.1% Formic Acid in
, (B) Acetonitrile. -
Gradient: 5% B to 95% B over 5 minutes.
-
MS Mode: ESI Positive (or Negative for enhanced sensitivity).
-
MRM Transitions (ESI+):
-
Quantifier: 253.1
150.0 (CE: 20 eV) -
Qualifier: 253.1
104.1 (CE: 15 eV) -
Qualifier: 253.1
235.1 (CE: 10 eV)
-
References
-
Wong, J. M., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography–Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Journal of Chromatography A. Link
-
Malec, P. A., & Kennedy, R. T. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC North America. Link
-
Higashi, T. (2006). Derivatization of steroids for LC-MS/MS: 4-nitrobenzoyl derivatives. Journal of Steroid Biochemistry. Link
A Researcher's Guide to the Elemental Analysis of 4-[(4-Nitrobenzoyl)amino]butanoic Acid: Standards, Methods, and Data Interpretation
In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. For a compound such as 4-[(4-Nitrobenzoyl)amino]butanoic acid, a molecule with potential applications in medicinal chemistry, confirming its elemental composition is a foundational step. This guide provides an in-depth comparison of elemental analysis standards, a detailed experimental protocol for CHN (Carbon, Hydrogen, Nitrogen) analysis, and insights into the interpretation of the resulting data, tailored for researchers, scientists, and drug development professionals.
The empirical formula of a compound, determined through elemental analysis, serves as a critical checkpoint for its identity and purity.[1] This analytical technique is often a prerequisite for publication in peer-reviewed journals and for regulatory submissions. The widely accepted combustion analysis method, a modern iteration of the Pregl-Dumas method, provides a rapid and cost-effective means to determine the weight percentages of carbon, hydrogen, nitrogen, and sulfur in a sample.[1][2]
Theoretical Elemental Composition of 4-[(4-Nitrobenzoyl)amino]butanoic Acid
The first step in any elemental analysis is the calculation of the theoretical elemental composition from the molecular formula. For 4-[(4-Nitrobenzoyl)amino]butanoic acid, the molecular formula is C₁₁H₁₂N₂O₅.
Based on the atomic weights of its constituent elements, the theoretical elemental composition is as follows:
-
Carbon (C): 52.38%
-
Hydrogen (H): 4.80%
-
Nitrogen (N): 11.11%
-
Oxygen (O): 31.71%
These theoretical values serve as the benchmark against which experimental results are compared.
The Critical Role and Comparison of Elemental Analysis Standards
The accuracy and reliability of combustion-based elemental analyzers are contingent upon proper calibration with standard reference materials (SRMs).[3][4] These are high-purity organic compounds with precisely known elemental compositions. By analyzing these standards, the instrument's response is calibrated, ensuring the accurate quantification of elements in the unknown sample.
Below is a comparison of the theoretical elemental composition of 4-[(4-Nitrobenzoyl)amino]butanoic acid with some commonly used elemental analysis standards. This comparison highlights the range of elemental compositions that can be accurately measured and provides context for the expected analytical precision.
| Compound | Molecular Formula | % Carbon | % Hydrogen | % Nitrogen | Journal Acceptance Criteria (Typical) |
| 4-[(4-Nitrobenzoyl)amino]butanoic acid (Target) | C₁₁H₁₂N₂O₅ | 52.38 | 4.80 | 11.11 | Experimental values should be within ±0.4% of theoretical values.[5] |
| Acetanilide (Standard) | C₈H₉NO | 71.09 | 6.71 | 10.36 | Used for calibration and validation.[6] |
| Aspartic Acid (Standard) | C₄H₇NO₄ | 36.41 | 5.31 | 10.49 | A standard with a lower carbon content.[6] |
| Atropine (Standard) | C₁₇H₂₃NO₃ | 70.56 | 8.01 | 4.84 | A standard with a more complex structure.[6] |
| Benzoic Acid (Standard) | C₇H₆O₂ | 68.85 | 4.95 | - | A common standard for C and H determination.[2][6] |
The choice of standard for calibration should ideally have an elemental composition as close as possible to the sample being analyzed, although modern instruments can handle a wide range of compositions.
Experimental Workflow for CHN Analysis
The following is a detailed, step-by-step methodology for the CHN analysis of 4-[(4-Nitrobenzoyl)amino]butanoic acid using a modern elemental analyzer.
Caption: Workflow of CHN Elemental Analysis.
Step-by-Step Protocol:
-
Instrument Preparation and Calibration:
-
Ensure the elemental analyzer is supplied with high-purity helium as a carrier gas and pure oxygen for combustion.[2]
-
Perform a leak test to ensure a sealed system.
-
Calibrate the instrument by analyzing a known weight (typically 1-3 mg) of a certified elemental analysis standard, such as acetanilide. The instrument software will use the data from the standard to create a calibration curve.
-
-
Sample Preparation:
-
Accurately weigh 1-3 mg of a finely ground, homogenous sample of 4-[(4-Nitrobenzoyl)amino]butanoic acid into a tin capsule.
-
Fold the tin capsule to enclose the sample and eliminate any air.
-
Place the capsule into the instrument's autosampler.
-
-
Combustion:
-
Reduction and Gas Separation:
-
The combustion gases are passed through a reduction tube containing copper to remove excess oxygen and convert any nitrogen oxides to N₂.
-
The resulting gas mixture (CO₂, H₂O, N₂) is then passed through a chromatographic column to separate the individual gases.
-
-
Detection:
-
A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The TCD response is proportional to the concentration of the gas.
-
-
Data Analysis:
-
The instrument's software integrates the detector signals for each gas.
-
Using the calibration factor obtained from the standard, the software calculates the absolute amounts of C, H, and N in the sample.
-
These values are then divided by the initial sample weight and multiplied by 100 to yield the percentage composition.
-
Interpreting the Results and Ensuring Data Integrity
The experimental results for 4-[(4-Nitrobenzoyl)amino]butanoic acid should be compared to the theoretical values. For most scientific journals, an agreement within ±0.4% of the theoretical value is required to confirm the compound's purity and empirical formula.[5]
Potential Sources of Discrepancy:
-
Incomplete Combustion: This can lead to lower than expected carbon values. Ensuring the furnace temperature is optimal and the oxygen supply is sufficient is crucial.
-
Impurities in the Sample: The presence of residual solvents will lead to inaccurate hydrogen and carbon percentages. Inorganic impurities will result in low values for all elements.
-
Hygroscopic Samples: If the sample readily absorbs moisture from the atmosphere, the hydrogen percentage will be artificially high. Samples should be properly dried before analysis.
-
Instrumental Drift: Regular calibration with standards is necessary to account for any drift in the detector's response.
Complementary Analytical Techniques for Structural Confirmation
While elemental analysis confirms the empirical formula, it does not provide information about the molecular structure. Therefore, it is essential to use it in conjunction with other analytical techniques for a comprehensive characterization of 4-[(4-Nitrobenzoyl)amino]butanoic acid.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidates the carbon-hydrogen framework of the molecule, providing detailed information about its structure and connectivity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule, such as the carboxylic acid, amide, and nitro groups.
By integrating the data from these techniques, researchers can be highly confident in the identity, purity, and structure of their synthesized compounds.
References
-
CHNS analysis of NIST Standard Reference Materials - Elementar. [Link]
-
An International Study Evaluating Elemental Analysis - PMC - NIH. [Link]
-
Elemental analysis: operation & applications - Elementar. [Link]
-
Highly accurate CHNS analysis of NIST Standard Reference Materials - Abacus Lab. [Link]
-
Reference Materials | Alpha Resources. [Link]
-
CHNS Elemental Analysers - The Royal Society of Chemistry. [Link]
-
CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels - MDPI. [Link]
-
Elemental Analysis CHNS (O) - Testing Methods - Auriga Research. [Link]
Sources
- 1. aurigaresearch.com [aurigaresearch.com]
- 2. rsc.org [rsc.org]
- 3. CHNS analysis of NIST Standard Reference Materials - Elementar [elementar.com]
- 4. Highly accurate CHNS analysis of NIST Standard Reference Materials - Abacus Analytical Systems [abacus-lab.de]
- 5. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alpharesources.com [alpharesources.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
